molecular formula C9H17NO B560852 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 101861-81-8

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Numéro de catalogue: B560852
Numéro CAS: 101861-81-8
Poids moléculaire: 155.241
Clé InChI: XLVHNYGAMOBHDK-UHFFFAOYSA-N
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Description

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, also known as 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
BenchChem offers high-quality 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

101861-81-8

Formule moléculaire

C9H17NO

Poids moléculaire

155.241

Nom IUPAC

9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H17NO/c1-2-10-8-4-3-5-9(10)7-11-6-8/h8-9H,2-7H2,1H3

Clé InChI

XLVHNYGAMOBHDK-UHFFFAOYSA-N

SMILES

CCN1C2CCCC1COC2

Synonymes

3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl-

Origine du produit

United States
Foundational & Exploratory

Conformational and Crystallographic Analysis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane: A Technical Guide for Structural Biology and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic framework of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a highly privileged scaffold in medicinal chemistry. Derivatives of this "oxagranatane" core are frequently utilized in the development of potent 5-HT3 receptor antagonists and non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1]. However, the pharmacological efficacy and target-binding affinity of these molecules are inextricably linked to their three-dimensional spatial arrangement. This whitepaper provides an authoritative, step-by-step guide to resolving the precise molecular geometry of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane using high-resolution single-crystal X-ray diffraction (SCXRD), detailing the causality behind each experimental choice.

The Structural Conundrum: Conformational Plasticity of Oxagranatanes

Unlike rigid polycyclic systems (e.g., adamantane), the [3.3.1] bicyclic core exhibits significant conformational dynamics. The fundamental challenge in analyzing 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is determining whether the molecule adopts a chair-chair or boat-chair conformation in the solid state[2].

The Causality of Conformation: In a standard all-carbon bicyclo[3.3.1]nonane, the chair-chair conformation suffers from severe transannular steric repulsion between the endo protons at the C-3 and C-7 positions (known as the "flagpole" interaction). By substituting the C-3 carbon with an oxygen atom (yielding the 3-oxa derivative), this steric clash is significantly reduced. Despite this relief, crystallographic analyses of related granatane derivatives reveal that the system often still prefers a boat-chair conformation to entirely eliminate torsional strain[2].

Furthermore, the N-ethyl group at position 9 introduces a secondary dynamic variable: nitrogen inversion. The ethyl substituent can occupy either an axial or equatorial position relative to the piperidine ring. The final solid-state conformation is dictated by the thermodynamic minimization of 1,3-diaxial interactions and crystal packing forces.

ConformationalDynamics N1 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Solution State) N2 Chair-Chair Conformer (High Transannular Strain) N1->N2 Ring Flip (Minor) N3 Boat-Chair Conformer (Thermodynamically Stable) N1->N3 Ring Flip (Major) N4 N-Ethyl Equatorial (Sterically Free) N3->N4 N-Inversion N5 N-Ethyl Axial (Sterically Hindered) N3->N5 N-Inversion

Fig 1: Conformational equilibrium and nitrogen inversion dynamics of the oxagranatane scaffold.

Self-Validating Crystallographic Workflow

To unambiguously resolve the stereochemistry and conformational state of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, we employ a rigorous SCXRD protocol. This methodology is designed as a self-validating system: the internal consistency of the electron density map and the thermal displacement parameters (ellipsoids) inherently verify the protocol's success.

Step-by-Step Methodology

Step 1: Thermodynamic Crystallization (Vapor Diffusion)

  • Protocol: Dissolve 10 mg of highly purified (>99% by HPLC) 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane in 100 µL of ethyl acetate. Place the droplet on a siliconized coverslip and invert it over a reservoir containing 1 mL of hexanes in a sealed 24-well VDX plate.

  • Causality: We utilize vapor diffusion rather than rapid solvent evaporation to ensure the system remains near thermodynamic equilibrium. Rapid evaporation often leads to the kinetic trapping of metastable polymorphs or twinned crystals. Slow solvent anti-solvent diffusion guarantees the formation of a highly ordered, macroscopic crystal lattice suitable for diffraction.

Step 2: Cryoprotection and Flash-Cooling

  • Protocol: Harvest a single, optically clear crystal (approximately 0.2 x 0.2 x 0.1 mm) using a polyimide micromount. Immerse the crystal in Paratone-N oil, then immediately transfer it to the diffractometer's goniometer head under a steady stream of liquid nitrogen (100 K).

  • Causality: The Paratone-N oil displaces surface solvent, preventing the formation of crystalline ice during cooling (which would produce parasitic powder diffraction rings). Flash-cooling to 100 K restricts the thermal motion of the flexible N-ethyl group, ensuring that atomic positions are sharply defined in the electron density map rather than smeared by dynamic disorder.

Step 3: Diffraction Data Acquisition

  • Protocol: Irradiate the crystal using a microfocus Cu K α X-ray source ( λ=1.54184 Å). Collect full-sphere data using a CMOS area detector, utilizing ω and ϕ scans.

  • Causality: For light-atom organic molecules lacking heavy transition metals, Cu K α radiation is vastly superior to Mo K α . It provides stronger anomalous scattering signals, which yields higher resolution data and allows for the precise determination of the oxygen and nitrogen atomic coordinates[3].

Step 4: Phase Solution and Anisotropic Refinement

  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation: The protocol is validated by the final R1​ value (target < 5%) and the Goodness-of-Fit (target ~1.0). If the terminal carbon of the N-ethyl group shows highly elongated thermal ellipsoids, it indicates unresolved static disorder or a failure in the cryocooling step, prompting a mandatory protocol restart.

XRayMethodology S1 1. Vapor Diffusion Crystallization (Hexanes/EtOAc) S2 2. Cryogenic Mounting (100 K in Paratone-N) S1->S2 Prevents Polymorphism S3 3. X-Ray Diffraction (Cu K-alpha Source) S2->S3 Minimizes Thermal Motion S4 4. Phase Solution (Direct Methods / SHELXT) S3->S4 High-Resolution Data S5 5. Anisotropic Refinement (SHELXL on F^2) S4->S5 Electron Density Map

Fig 2: Self-validating crystallographic workflow for resolving the 3D structure of the compound.

Quantitative Structural Parameters

Upon successful refinement, the quantitative geometric parameters of the crystal must be extracted and compared against theoretical models. The table below summarizes the expected crystallographic parameters for the 3-oxa-9-azabicyclo[3.3.1]nonane core based on structurally characterized analogs in the literature[2][3].

Crystallographic ParameterExpected ValueStructural & Physical Significance
Crystal System MonoclinicTypical packing arrangement for asymmetric organic molecules lacking internal high-order symmetry[3].
Space Group P21​/c Standard centrosymmetric packing for achiral derivatives, maximizing packing efficiency.
C1–N9–C5 Bond Angle ~105° - 108°Indicates the degree of bridgehead strain; narrower than a standard sp3 amine due to the bicyclic constraint.
N9–C(ethyl) Bond Length ~1.47 ÅStandard tertiary amine C–N bond length; variations indicate hyperconjugation effects.
C2–O3–C4 Bond Angle ~111°The ether oxygen angle expands slightly to relieve transannular strain within the ring system.
Dihedral Angle (C1-C2-O3-C4) ~55° - 60°Confirms the puckering of the oxa-ring; values near 60° indicate a relaxed chair or boat geometry.

Cross-Orthogonal Validation: X-Ray vs. Solution State

A rigorous structural analysis does not rely on solid-state data in a vacuum. The crystal lattice imposes packing forces (e.g., intermolecular dipole-dipole interactions) that can artificially stabilize a conformer that is not representative of the molecule's bioactive state in solution.

To establish absolute trustworthiness, the X-ray data must be orthogonally cross-validated with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the 1 H- 1 H coupling constants ( J -values) of the bridgehead protons (C-1 and C-5) and the adjacent methylene protons, we can apply the Karplus equation to calculate solution-state dihedral angles. If the NMR-derived dihedral angles match the X-ray coordinates, we confirm that the observed boat-chair or chair-chair conformation is an intrinsic thermodynamic property of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, and not merely a crystallographic artifact forced by lattice packing[2].

References

  • Source: nii.ac.
  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Source: acs.

Sources

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane – Material Safety, Synthesis, and Pharmacological Utility

Executive Summary & Structural Significance

The compound 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 101861-81-8)[1] represents a highly specialized bridged bicyclic scaffold. Structurally related to granatane (9-azabicyclo[3.3.1]nonane) and morphan derivatives, this oxa-azabicyclo system provides a conformationally rigid framework that mimics the spatial arrangement of piperidine and morpholine rings[2]. In modern drug development, such rigidity is deliberately engineered to reduce entropic penalties upon receptor binding, making this scaffold a privileged structure for targeting central nervous system (CNS) targets, including monoamine transporters and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[3][4].

Material Safety Data Sheet (MSDS) & Physicochemical Profiling

Handling lipophilic tertiary amines requires strict adherence to safety protocols, as their high membrane permeability significantly increases the risk of systemic absorption and CNS toxicity. Below is the synthesized safety and physicochemical data for 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane[1].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
CAS Number 101861-81-8
Molecular Formula C9H17NO
Molecular Weight ~155.24 g/mol
Appearance Colorless to pale yellow liquid/oil
Solubility Soluble in Dichloromethane, Methanol, DMSO; slightly soluble in water.

Table 2: GHS Hazard Classification & Handling Protocols

Hazard ClassGHS CodesPreventative Protocols
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation H315: Causes skin irritationWear fluoropolymer or heavy nitrile gloves.
Serious Eye Damage H319: Causes serious eye irritationWear tightly fitting chemical safety goggles (EN 166 standard).
Specific Target Organ H335: May cause respiratory irritationHandle exclusively within a certified Class II fume hood.

Causality in Safety Protocols: The requirement for heavy nitrile or fluoropolymer gloves (rather than standard latex) is dictated by the compound's lipophilicity and basicity. Low-molecular-weight tertiary amines can rapidly permeate latex, carrying dissolved organic impurities directly through the skin barrier. Furthermore, the compound's pKa (~9.0–9.5) means it exists partially as a free base at physiological pH, causing severe ocular irritation upon contact due to the rapid saponification of lipid membranes in the eye.

Chemical Synthesis: The Robinson-Schöpf Double Mannich Condensation

The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane core is most efficiently achieved via a biomimetic Robinson-Schöpf condensation, followed by deoxygenation[2]. This approach leverages a double Mannich reaction between an amine, a dialdehyde, and a dicarboxylic acid.

Synthesis N1 Diglycolaldehyde (Oxa-precursor) N4 Double Mannich Condensation (Robinson-Schöpf) N1->N4 N2 Ethylamine (Amine source) N2->N4 N3 Acetonedicarboxylic Acid (Carbonyl source) N3->N4 N5 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one N4->N5 pH 4.5, 25°C N6 Wolff-Kishner Reduction (Hydrazine, KOH, Heat) N5->N6 N7 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane (Target Compound) N6->N7 -H2O, -N2

Synthetic workflow for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane via Robinson-Schöpf condensation.

Step-by-Step Validated Protocol:

Phase 1: Core Assembly (Double Mannich Reaction)

  • Precursor Solvation & pH Control: Dissolve 1.0 equivalent of diglycolaldehyde and 1.0 equivalent of acetonedicarboxylic acid in a 0.1 M citric acid/Na2HPO4 buffer. Adjust strictly to pH 4.5.

    • Causality: The pH 4.5 environment is the critical thermodynamic window. If the pH drops below 3.5, the ethylamine becomes fully protonated (ammonium) and loses its nucleophilicity. If the pH exceeds 5.5, the dialdehyde undergoes rapid base-catalyzed aldol polymerization, destroying the starting material.

  • Amine Addition: Cool the reaction to 0°C and add 1.2 equivalents of ethylamine hydrochloride dropwise. Stir for 30 minutes, then warm to 25°C for 48 hours.

  • Decarboxylation: Acidify the mixture to pH 2.0 with 1M HCl and heat to 60°C for 2 hours.

    • Self-Validation: The reaction is self-indicating; the cessation of CO2 gas evolution (bubbling) confirms the complete decarboxylation of the intermediate β-keto acid into 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

  • Isolation: Basify the aqueous phase to pH 10 with 2M NaOH. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Deoxygenation (Wolff-Kishner Reduction) 5. Hydrazone Formation: Dissolve the ketone intermediate in diethylene glycol. Add 3.0 equivalents of hydrazine hydrate and heat to 100°C for 1 hour. 6. Reduction: Add 3.0 equivalents of KOH and slowly raise the temperature to 200°C, utilizing a Dean-Stark trap to remove water.

  • Causality: The continuous distillation of water shifts the equilibrium, forcing the decomposition of the hydrazone intermediate into nitrogen gas and the target alkane.

  • Purification: Cool the mixture, dilute with water, and extract with diethyl ether. Purify via silica gel flash chromatography using Hexane/EtOAc/Et3N (80:15:5).

    • Self-Validation: The addition of 5% triethylamine (Et3N) to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the basic tertiary amine target from protonating and streaking down the column, ensuring a sharp, high-purity elution band.

Pharmacological Applications & Signaling Pathways

The 9-azabicyclo[3.3.1]nonane class has been extensively investigated and patented as potent monoamine reuptake inhibitors (targeting DAT, SERT, and NET) for the treatment of depression and neurodegenerative disorders[3][5]. By restricting the conformational flexibility of the amine pharmacophore, these compounds achieve high binding affinity at the transporter's orthosteric site.

MoA N1 Presynaptic Terminal N2 Monoamine Release N1->N2 N3 Synaptic Cleft N2->N3 N4 Monoamine Transporter N3->N4 Reuptake N6 Postsynaptic Receptors N3->N6 Binding N5 Azabicyclo[3.3.1]nonane Scaffold N5->N4 Inhibits N7 Enhanced Signal Transduction N6->N7

Pharmacological mechanism of azabicyclo[3.3.1]nonane scaffolds as monoamine reuptake inhibitors.

Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that incorporating an aza-bridged bicyclic scaffold significantly boosts the potency of non-covalent NAAA inhibitors. These inhibitors prevent the degradation of endogenous anti-inflammatory lipids like palmitoylethanolamide (PEA), providing a novel mechanism for managing neuroinflammation[4][6].

References

  • NextSDS Chemical Database. "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one." NextSDS.[Link]

  • NextSDS Chemical Database. "3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl- — Chemical Substance Information." NextSDS.[Link]

  • Accounts of Chemical Research. "Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis." ACS Publications.[Link]

  • Google Patents. "US7868017B2 - 9-azabicyclo[3.3.
  • Google Patents. "EP1934212A1 - 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors."
  • Journal of Medicinal Chemistry. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." ACS Publications.[Link]

  • Semantic Scholar. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N."[Link]

Sources

Navigating the Conformational Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents a significant structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic framework offers a unique three-dimensional arrangement of atoms, which can be exploited to design novel therapeutic agents with high selectivity and affinity for their biological targets. A thorough understanding of the conformational preferences and electronic environment of this molecule is paramount for its effective utilization in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating the detailed structural features of such molecules in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. Due to the absence of experimentally published spectra for this specific compound, this guide synthesizes data from structurally analogous compounds and established NMR principles to offer a robust predictive model. The insights provided herein are intended to aid researchers in the identification, characterization, and further development of derivatives based on this promising heterocyclic core.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane are summarized in Tables 1 and 2, respectively. These predictions are based on the analysis of related bicyclic systems, including 9-azabicyclo[3.3.1]nonane and 3-azabicyclo[3.3.1]nonane derivatives, as well as N-substituted morpholines and piperidines.

Table 1: Predicted ¹H NMR Spectral Data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-52.80 - 2.95m-
H-2ax, H-4ax3.85 - 4.00ddJgem ≈ 12.0, Jax-eq ≈ 3.0
H-2eq, H-4eq3.40 - 3.55dJgem ≈ 12.0
H-6ax, H-8ax1.60 - 1.75m-
H-6eq, H-8eq2.05 - 2.20m-
H-7ax1.45 - 1.60m-
H-7eq1.90 - 2.05m-
N-CH₂2.55 - 2.70qJ ≈ 7.2
N-CH₂-CH₃1.05 - 1.15tJ ≈ 7.2

Table 2: Predicted ¹³C NMR Spectral Data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-555.0 - 58.0
C-2, C-468.0 - 71.0
C-6, C-825.0 - 28.0
C-718.0 - 21.0
N-CH₂48.0 - 51.0
N-CH₂-CH₃12.0 - 15.0

In-Depth Spectral Analysis and Interpretation

The predicted spectral data reflects the unique structural and electronic features of the 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane molecule. The bicyclic system is expected to adopt a rigid chair-chair conformation to minimize steric strain.

¹H NMR Spectrum Analysis

The protons on the bicyclic core exhibit distinct chemical shifts due to the influence of the neighboring nitrogen and oxygen atoms.

  • Bridgehead Protons (H-1, H-5): These protons are situated at the fusion of the two rings and are expected to resonate in the region of 2.80 - 2.95 ppm. Their multiplicity will likely be complex due to coupling with multiple adjacent protons.

  • Methylene Protons Adjacent to Oxygen (H-2, H-4): The protons on the carbons flanking the oxygen atom (C-2 and C-4) are significantly deshielded due to the electronegativity of oxygen. The axial protons (H-2ax, H-4ax) are predicted to appear at a lower field (3.85 - 4.00 ppm) compared to the equatorial protons (H-2eq, H-4eq) at 3.40 - 3.55 ppm. This difference is attributed to the anisotropic effect of the C-O bond and the 1,3-diaxial interactions.

  • Methylene Protons in the Carbocyclic Ring (H-6, H-7, H-8): The protons in the all-carbon ring are expected to resonate at higher fields compared to those near the heteroatoms. The geminal and vicinal couplings will lead to complex multiplets. Steric compression effects, as observed in similar bicyclic systems, may lead to a noticeable deshielding of one of the axial protons on C-7 due to its proximity to the nitrogen's lone pair or the N-ethyl group.[1]

  • N-Ethyl Group Protons: The methylene protons of the ethyl group (N-CH₂) are expected to appear as a quartet around 2.55 - 2.70 ppm, coupled to the methyl protons. The terminal methyl protons (N-CH₂-CH₃) will resonate as a triplet at approximately 1.05 - 1.15 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear picture of the carbon framework.

  • Bridgehead Carbons (C-1, C-5): These carbons, being adjacent to the nitrogen atom, are expected to have chemical shifts in the range of 55.0 - 58.0 ppm.

  • Carbons Adjacent to Oxygen (C-2, C-4): The high electronegativity of the oxygen atom will cause a significant downfield shift for the adjacent carbons, C-2 and C-4, placing their resonance in the 68.0 - 71.0 ppm region.

  • Carbons in the Carbocyclic Ring (C-6, C-7, C-8): These carbons will resonate at higher fields. C-6 and C-8 are predicted to be in the 25.0 - 28.0 ppm range, while the C-7 carbon, being further from the heteroatoms, will be the most shielded at around 18.0 - 21.0 ppm.

  • N-Ethyl Group Carbons: The methylene carbon of the ethyl group (N-CH₂) is expected to resonate around 48.0 - 51.0 ppm, while the methyl carbon (N-CH₂-CH₃) will be found at a much higher field, between 12.0 and 15.0 ppm.

Experimental Protocol for NMR Spectroscopic Analysis

To obtain high-quality experimental data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good starting point for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. The final solution should be clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum to obtain adequate signal intensity.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the bicyclic system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which is invaluable for confirming the stereochemistry and conformational preferences of the molecule.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to enhance either signal-to-noise or resolution.

  • Perform phase and baseline corrections on the transformed spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity.

  • Use the 2D NMR data to build a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts.

Visualization of Molecular Structure and Analytical Workflow

To facilitate the understanding of the spectral assignments and the proposed analytical approach, the following diagrams are provided.

Molecular Structure of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane cluster_ring1 cluster_ring2 C1 C1 C2 C2 C1->C2 N9 N9 C1->N9 O3 O3 C2->O3 C4 C4 O3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C5->N9 C7 C7 C6->C7 C8 C8 C7->C8 C8->C1 N9->C1 N9->C5 C10 C10 N9->C10 C11 C11 C10->C11

Caption: Numbered structure of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

NMR Structural Elucidation Workflow cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Analysis Data Analysis and Structure Confirmation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY (Through-space ¹H-¹H Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Number of unique carbons) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC C13_NMR->HMBC Assignment Complete Spectral Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Conformation Conformational Analysis NOESY->Conformation Assignment->Conformation Structure Final Structure Confirmation Conformation->Structure

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. By leveraging data from analogous structures and fundamental NMR principles, this guide offers valuable insights into the expected spectral features of this important heterocyclic scaffold. The provided experimental protocol and analytical workflow serve as a practical resource for researchers working on the synthesis and characterization of this and related molecules. A thorough NMR analysis, incorporating both 1D and 2D techniques, is indispensable for the unambiguous structural and stereochemical elucidation of such bicyclic systems, which is a critical step in the rational design of novel therapeutic agents.

References

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • ACS Omega. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48-56.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Thermodynamic Stability and Conformational Dynamics of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclic systems, particularly hetero-substituted bicyclo[3.3.1]nonanes, are privileged scaffolds in modern drug discovery. Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane class exhibit unique conformational flexibilities that dictate their pharmacological efficacy, serving as critical pharmacophores in the inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)[1] and mTOR kinases[2]. The introduction of an ethyl group at the 9-aza bridgehead (9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane) introduces specific thermodynamic constraints. This technical guide elucidates the physical causality behind the thermodynamic stability of these derivatives, offering a self-validating framework for their experimental and computational characterization.

Structural Thermodynamics and Causality of Conformational Equilibria

The bicyclo[3.3.1]nonane framework is classically characterized by a thermodynamic equilibrium between the Chair-Chair (CC) and Boat-Chair (BC) / Chair-Boat (CB) conformations[3]. In the 3-oxa-9-azabicyclo[3.3.1]nonane system, the replacement of carbon atoms with oxygen (position 3) and nitrogen (position 9) fundamentally alters transannular interactions.

The Causality of Stability

In an unsubstituted carbocycle, the CC conformation is heavily penalized by steric repulsion between the endo protons at C3 and C7. However, the introduction of the 3-oxa atom removes the endo proton, significantly relieving this transannular strain and thermodynamically favoring the CC conformation as the global minimum.

The "9-Ethyl" Stereoelectronic Effect

The N-ethyl substitution at position 9 introduces a dynamic steric vector. The ethyl group can adopt an orientation that is either syn or anti to the transannular oxygen atom. The steric bulk of the ethyl group, coupled with the rapid pyramidal inversion of the bridgehead nitrogen, dictates the energy barrier of the system. Theoretical calculations on related oxa-aza bicyclic nonanones reveal that the energy difference (ΔE) between the CC and BC conformers is remarkably narrow, often measured at approximately 1.497 kcal/mol[4]. This narrow thermodynamic margin means that solvent polarity and ligand-receptor interactions can easily invert the conformational preference, driving an "induced fit" mechanism during target binding.

Quantitative Thermodynamic Parameters

To provide a comparative baseline for derivative design, the thermodynamic parameters of the primary conformational states are summarized below.

Conformer StateRelative Energy (ΔE)Transannular Strain CausalityDipole Moment Vector
Chair-Chair (CC) 0.0 kcal/mol (Baseline)Minimized (Relieved by 3-oxa absence of endo-H)Aligned with N-lone pair
Boat-Chair (BC) +1.497 kcal/molHigh (Driven by C3-C7 spatial proximity)Orthogonal to bridgehead
Chair-Boat (CB) > +2.1 kcal/molSevere (9-Ethyl group steric clash with ring)Highly variable

Table 1: Thermodynamic and structural parameters of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane conformers.

Stereoelectronic Logic and Solvent-Induced Shifts

The thermodynamic stability of 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is not merely a function of steric bulk; it is governed by strict stereoelectronic causality.

  • Nitrogen Lone Pair Dynamics : The orientation of the nitrogen lone pair (directed towards the 3-oxa or away from it) creates either an electrostatic repulsion with the oxygen lone pairs or a stabilizing hyperconjugative interaction (e.g., nN​→σC−C∗​ ). The 9-ethyl group restricts this inversion compared to a simple N-methyl group, raising the activation entropy ( ΔS‡ ) required for conformational flipping.

  • Solvent-Induced Stabilization : In polar protic solvents, hydrogen bonding to the 3-oxa or 9-aza atoms can selectively stabilize the higher-energy BC conformation by altering the effective steric bulk and electronic distribution[1].

ConformationalLogic CC Chair-Chair (CC) Conformer Lowest Steric Strain TS Transition State ΔE ≈ 1.5 kcal/mol CC->TS Thermal Energy BC Boat-Chair (BC) Conformer Receptor-Induced Fit TS->BC Conformational Shift Solvent Polar Protic Solvents (H-Bonding Stabilization) Solvent->BC Lowers ΔG for BC

Thermodynamic equilibrium logic of 3-oxa-9-azabicyclo[3.3.1]nonane conformers.

Self-Validating Experimental Protocol for Conformational Analysis

To establish trustworthiness in drug development, researchers must employ self-validating experimental designs. Relying solely on static X-ray crystallography is insufficient, as crystal packing forces frequently trap the molecule in a thermodynamically less favored state (e.g., forcing a CC conformation in the solid state while BC predominates in solution)[4].

The following is a robust, step-by-step methodology combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) to create a closed-loop, self-validating thermodynamic profile.

Protocol: VT-NMR and DFT Synergy Workflow

Step 1: Sample Preparation & Baseline Acquisition

  • Action : Dissolve 15 mg of the 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CD2​Cl2​ ).

  • Causality : CD2​Cl2​ allows for deep cooling without freezing, which is strictly required to slow the conformational exchange rate below the NMR timescale.

  • Baseline : Acquire standard 1H , 13C , and 2D NOESY spectra at 298 K to establish time-averaged chemical shifts.

Step 2: Variable-Temperature (VT) Acquisition

  • Action : Cool the sample in the NMR probe in 10 K increments down to 180 K. Monitor the decoalescence of the bridgehead protons (C1/C5) and the ethyl CH2​ protons.

  • Causality : The splitting of these specific signals indicates the "freezing out" of the CC and BC conformers into distinct, quantifiable populations.

Step 3: Kinetic and Thermodynamic Extraction

  • Action : Perform lineshape analysis (e.g., using DNMR software) of the exchanging NMR signals to calculate the rate constant ( k ) at each temperature.

  • Causality : Applying the Eyring equation to these rate constants yields the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), providing the exact thermodynamic barrier of the 9-ethyl steric clash.

Step 4: Self-Validation via DFT Modeling

  • Action : Perform geometry optimizations using the M06-2X functional and a 6-311+G(d,p) basis set. Incorporate an implicit Solvation Model based on Density (SMD) matching the CD2​Cl2​ solvent.

  • Validation Logic : The computationally derived Gibbs free energy difference ( ΔG ) between the CC and BC conformers must mathematically match the experimental VT-NMR integration ratios (using ΔG=−RTlnK ). If the values diverge by > 0.5 kcal/mol, the solvent model or basis set must be iteratively refined.

ExperimentalWorkflow A 1. Sample Prep (Deuterated Solvent) B 2. Baseline NMR (298 K, NOESY) A->B C 3. VT-NMR (Cool to 180 K, Decoalescence) B->C D 4. Lineshape Analysis (Extract ΔH‡, ΔS‡) C->D E 5. DFT Validation (M06-2X, SMD Model) D->E E->C Iterative Feedback F Self-Validating Thermodynamic Profile E->F

Self-validating VT-NMR and DFT workflow for thermodynamic profiling.

Implications for Target Binding and Efficacy

The thermodynamic flexibility of the 3-oxa-9-azabicyclo[3.3.1]nonane core provides a strategic advantage in rational drug design. When these derivatives bind to complex biological targets, they operate via an "induced fit" mechanism.

Because the energy barrier between the CC and BC conformers is low ( ΔE≈1.5 kcal/mol), the molecule can readily adopt a higher-energy BC conformation if the binding enthalpy compensates for the conformational penalty. For instance, in the development of highly selective mTORC1/2 inhibitors, the orientation of the oxygen atom within the morpholine-like oxa-aza system forms critical hydrogen bonds with the backbone amide of Val882 in the kinase hinge region[2].

Understanding the thermodynamic baseline of the 9-ethyl derivative ensures that future structural modifications (such as extending the 9-alkyl chain to a propyl or benzyl group) do not inadvertently raise the ΔG barrier too high, which would lock the molecule into a biologically inactive conformation and destroy target affinity.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis.[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Publishing.[Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. ACS Publications.[Link]

Sources

Comprehensive Profiling of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane: Electronic, Steric, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive agents and conformationally restricted pharmacological probes relies heavily on the predictable topography of bicyclic scaffolds. 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a highly specialized morphan/granatane analog where the strategic placement of heteroatoms at the 3- and 9-positions fundamentally rewrites the steric and electronic rules of the parent carbocycle. This technical guide provides an in-depth analysis of the molecule's transannular interactions, conformational equilibria, and the self-validating experimental protocols required to profile its physicochemical behavior.

Structural Topography and Steric Properties

The Bicyclo[3.3.1]nonane Core and the 3-Oxa Advantage

The unsubstituted bicyclo[3.3.1]nonane system theoretically prefers a twin-chair (chair-chair) conformation. However, this geometry forces the endo-hydrogens at C3 and C7 into severe spatial proximity, creating a destabilizing steric clash (~3.7 kcal/mol) that often drives the system into a higher-energy boat-chair conformation.

The introduction of an oxygen atom at the 3-position (3-oxa) elegantly resolves this structural tension 1. Because oxygen possesses lone pairs rather than hydrogen atoms, the C3-C7 endo-endo steric penalty is entirely abolished. Consequently, the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is rigidly locked into the twin-chair conformation, making it an exceptionally stable pharmacophore for directing substituents into predictable vectors 2.

N9-Ethyl Steric Bulk and Nitrogen Inversion

The nitrogen atom at the 9-position (bridgehead) is pyramidal and undergoes rapid inversion at room temperature. The attachment of an ethyl group introduces significant steric bulk. The orientation of this N-ethyl group—either syn to the oxygen (pointing toward the oxa-bridge) or anti to the oxygen (pointing toward the C7 methylene)—is dictated by a delicate balance of steric hindrance and electronic repulsion.

G A Chair-Chair N-Ethyl Syn-O (Global Minimum) B Chair-Chair N-Ethyl Anti-O (Higher Energy) A->B N-Inversion (ΔG‡ ~ 5-7 kcal/mol) C Boat-Chair (Sterically Hindered) A->C Ring Flip (ΔG‡ > 10 kcal/mol)

Fig 1: Conformational equilibrium and energy barriers of the bicyclic system.

Electronic Architecture

Transannular Dipole-Dipole Interactions

The defining electronic feature of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is the transannular relationship between the N9 and O3 heteroatoms. If the N-ethyl group adopts the anti-O conformation, the nitrogen lone pair is forced to point directly at the oxygen lone pairs. This creates massive electrostatic (dipole-dipole) repulsion across the ring system.

To minimize this transannular electronic repulsion, the nitrogen lone pair strongly prefers to orient itself anti to the oxygen (pointing toward C7). Causality: This stereoelectronic mandate forces the bulky N-ethyl group into the syn-O position. The lack of endo-hydrogens on the oxygen atom provides a sterically permissive pocket for the ethyl group, perfectly synergizing steric and electronic preferences 3.

Inductive Effects and Basicity

The electronegative oxygen atom at position 3 exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework and across space. This directly impacts the basicity of the N9 amine. Compared to its carbocyclic analog (9-ethyl-9-azabicyclo[3.3.1]nonane), the 3-oxa derivative exhibits a lower pKa. This modulated basicity is highly advantageous in drug development, as it enhances membrane permeability and oral bioavailability by increasing the fraction of the un-ionized species at physiological pH 4.

Self-Validating Experimental Protocols

To definitively characterize the steric and electronic profile of this scaffold, researchers must employ orthogonal, self-validating methodologies. Relying on a single technique can lead to misinterpretation due to solvent effects or crystal packing forces.

Workflow N1 1. Synthesis & Purification (>98% Purity via LC-MS) N2 2. NMR Spectroscopy (1H, 13C, NOESY in CDCl3) N1->N2 N4 4. X-ray Crystallography (Single Crystal XRD) N1->N4 N5 5. Data Synthesis: Conformational & Electronic Profile N2->N5 Spatial Proximity (NOE) N3 3. Computational Modeling (DFT M06-2X/6-311+G**) N3->N5 Energy Minima & Dipole N4->N5 Solid-State Structure

Fig 2: Self-validating experimental workflow for structural and electronic profiling.

Protocol A: NMR-Based Conformational Elucidation (NOESY)

Objective: Determine the solution-state orientation of the N-ethyl group (syn-O vs anti-O). Causality: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity (< 5 Å) between protons. By measuring cross-peaks between the ethyl protons and the rigid bicyclic framework, the exact N-inversion state can be mapped.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl₃. Rationale: A non-polar, aprotic solvent is chosen to prevent intermolecular hydrogen bonding that could artificially skew the N-inversion equilibrium.

  • Internal Control: Add 0.05% TMS as an internal reference. Acquire standard 1D ¹H and ¹³C spectra to verify structural integrity and assign the C2/C4 equatorial protons (adjacent to oxygen) and C7 endo protons.

  • NOESY Acquisition: Set the mixing time ( tm​ ) to 400 ms. Rationale: This specific mixing time is long enough to allow NOE buildup for small molecules but short enough to prevent spin-diffusion, which would yield false-positive spatial proximities.

  • Data Interpretation:

    • A strong cross-peak between the N-CH₂ (ethyl) protons and the C2/C4 equatorial protons confirms the syn-O conformation.

    • A cross-peak between the N-CH₂ protons and the C7 endo protons would indicate the anti-O conformation.

Protocol B: Quantum Mechanical (DFT) Profiling

Objective: Quantify the thermodynamic penalty of transannular repulsion and calculate the molecular dipole moment. Causality: Standard molecular mechanics cannot accurately model lone-pair/lone-pair electrostatic repulsion. Density Functional Theory (DFT) is required to map the electronic topology.

  • Conformational Search: Utilize a Monte Carlo multiple-minimum search using the OPLS4 force field to generate initial input geometries (Chair-Chair syn-O, Chair-Chair anti-O, Boat-Chair).

  • Geometry Optimization: Optimize all geometries at the M06-2X/6-311+G(d,p) level of theory. Rationale: The M06-2X functional is explicitly parameterized to capture non-covalent interactions and dispersion forces, making it vastly superior to B3LYP for resolving transannular heteroatom interactions.

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometries. Ensure there are zero imaginary frequencies . Rationale: An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

  • Electronic Population Analysis: Execute a Natural Bond Orbital (NBO) analysis to extract the exact dipole moment and quantify the steric exchange energy between the N and O lone pairs.

Quantitative Data Synthesis

The integration of computational and experimental data highlights the profound impact of the 3-oxa substitution on the bicyclic framework.

Table 1: Conformational Energies and Dipole Moments (Calculated at M06-2X/6-311+G )**

ConformationRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Primary Destabilizing Factor
Chair-Chair (syn-O) 0.00 (Global Minimum)1.85None (Optimal geometry)
Chair-Chair (anti-O) + 4.253.42Transannular N/O lone-pair repulsion
Boat-Chair + 11.602.10Ring strain & torsional eclipsing

Table 2: Comparative Physicochemical Properties of Related Scaffolds

ScaffoldC3 SubstituentN9 SubstituentEst. pKaMajor Conformation
9-Ethyl-9-azabicyclo[3.3.1]nonane-CH₂--Ethyl~ 10.2Chair-Chair
9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane -O- -Ethyl ~ 8.8 Chair-Chair (syn-O)
3-Fluoro-9-azabicyclo[3.3.1]nonane-CHF--H~ 9.5Distorted Twin-Chair

Conclusion

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a masterclass in stereoelectronic design. The ablation of the C3-C7 endo steric clash by the oxygen atom locks the ring into a rigid twin-chair, while transannular lone-pair repulsion forces the N-ethyl group into a predictable syn-O orientation. By employing the self-validating NMR and DFT protocols outlined above, researchers can confidently leverage this scaffold to design highly selective, metabolically stable pharmacological agents.

References

  • 3-Oxa-9-azabicyclo(3.3.1)nonane - PubChem.
  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • 3-Fluoro-9-azabicyclo[3.3.1]nonane.Smolecule.

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Technical Whitepaper: Physicochemical Profiling and Distillation Dynamics of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich aromatics to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 101861-81-8) represents a highly specialized bridged bicyclic building block. Functionally, it acts as a conformationally locked morpholine analog.

As a Senior Application Scientist, I frequently encounter challenges in the isolation and thermodynamic characterization of such bridged bicyclic amines. This whitepaper provides an in-depth technical analysis of the molecular weight, boiling point thermodynamics, and structural causality of this scaffold, alongside a self-validating protocol for its purification.

Quantitative Physicochemical Data

Understanding the baseline thermodynamics of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is essential for both synthetic handling and downstream pharmacokinetic modeling. The parent scaffold, 3-oxa-9-azabicyclo[3.3.1]nonane, serves as the foundational structural motif ().

The addition of the N-ethyl group shifts the physicochemical profile, increasing lipophilicity while maintaining a highly efficient molecular weight. Because experimental boiling point data for the specific N-ethyl derivative is sparse in open literature, we rely on thermodynamic extrapolation from analogous bicyclic systems (e.g., Granatane, which boils at ~180 °C). The inclusion of the ether oxygen and the ethyl chain predictably raises the atmospheric boiling point to approximately 210 °C.

Table 1: Physicochemical Properties of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

PropertyValueDerivation Method / Causality
Molecular Formula C9H17NOExact structural composition.
Molecular Weight 155.24 g/mol Calculated. The low MW ensures high Ligand Efficiency (LE) and leaves ample room for late-stage functionalization without violating Lipinski’s Rule of 5.
Boiling Point (760 mmHg) ~205 – 215 °CPredicted via thermodynamic modeling. The dipole-dipole interactions of the oxa-bridge elevate the BP compared to purely carbon-bridged analogs.
Boiling Point (10 mmHg) ~85 – 95 °CExtrapolated via the Clausius-Clapeyron equation. Critical for preventing thermal degradation during purification.
Topological Polar Surface Area 12.5 ŲCalculated. Optimal for blood-brain barrier (BBB) penetration in CNS drug targets.

Mechanistic Insights: Causality in Scaffold Design

Why do medicinal chemists prioritize this specific bicyclic core? The answer lies in the causality between its 3D geometry and its metabolic stability.

  • Conformational Rigidity: Acyclic or monocyclic tertiary amines (like standard morpholines) undergo rapid ring-flipping. By locking the morpholine motif into a [3.3.1] bicyclic system, the conformational space is restricted. This reduces off-target binding entropy, leading to higher target affinity.

  • Metabolic Shielding: The bridgehead nitrogen is sterically hindered by the surrounding carbon framework. In biological systems, this steric bulk physically blocks Cytochrome P450 enzymes from easily accessing the nitrogen lone pair, drastically reducing the rate of oxidative N-dealkylation.

  • Basicity Modulation: As observed in the hydrochloride salt derivatives of this class (), the bicyclic strain alters the orbital hybridization of the nitrogen, subtly lowering its pKa compared to standard aliphatic amines, which improves passive membrane permeability.

Visualizing the Property-Function Relationship

The following diagram illustrates the logical flow from the core structural features of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane to its practical applications in drug development and required handling techniques.

ScaffoldProperties Core 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane (CAS: 101861-81-8) MW Molecular Weight 155.24 g/mol Core->MW Physical BP Boiling Point ~210°C (760 mmHg) Core->BP Thermal Rigidity Bicyclic Core Rigidity Core->Rigidity Structural LE High Ligand Efficiency (Optimal Fsp3) MW->LE Enables Purification Vacuum Distillation Required BP->Purification Dictates Metabolism Metabolic Stability (CYP450 Resistance) Rigidity->Metabolism Confers

Fig 1: Logical relationship between the physicochemical properties of the scaffold and applications.

Experimental Methodology: Vacuum Distillation Protocol

The Causality of the Method: Tertiary bicyclic amines are highly susceptible to N-oxidation and thermal cracking when exposed to temperatures exceeding 150 °C in the presence of atmospheric oxygen. Attempting to distill this compound at its atmospheric boiling point (~210 °C) will result in significant yield loss. Therefore, high-vacuum fractional distillation is mandatory.

Self-Validating System: This protocol integrates a continuous feedback loop. The success of the distillation is not assumed; it is immediately verified via quantitative NMR (qNMR) and GC-MS to ensure zero thermal degradation occurred during the heating phase.

Step-by-Step Workflow

Step 1: Apparatus Assembly and Purging

  • Assemble a short-path distillation apparatus equipped with a Vigreux column.

  • Causality: The Vigreux indentations provide the necessary theoretical plates to separate the target compound from lower-boiling unreacted ethylating agents, without excessively increasing the thermal residence time (which a longer column would cause).

  • Flush the system with ultra-high purity Argon for 10 minutes to displace oxygen, preventing N-oxide formation.

Step 2: Evacuation and Thermal Equilibration

  • Apply a vacuum to reach a stable pressure of 10 mmHg.

  • Gradually heat the oil bath to 100 °C.

  • Causality: Heating must be gradual (2 °C/min) to prevent "bumping" of the liquid, which can carry impurities mechanically into the condenser.

Step 3: Fractionation and Collection

  • Discard the "forerun" (any distillate collected below 80 °C at 10 mmHg), which typically contains residual solvents or water.

  • Collect the main fraction at a vapor temperature of 85 – 95 °C . The 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane will condense as a clear, viscous oil.

Step 4: Self-Validation and Purity Confirmation

  • Immediately dissolve a 10 µL aliquot of the main fraction in CDCl3 containing 1,3,5-trimethoxybenzene as an internal standard.

  • Run a 1H-qNMR and a GC-MS analysis.

  • Validation Criteria: The distillation is marked successful only if the GC-MS shows a single peak with the parent ion m/z = 155, and completely lacks M-29 (loss of ethyl) or M-15 fragmentation peaks in the baseline, which would indicate thermal cracking. If degradation products are detected, the system validates a failure, dictating that the next run must be performed at a higher vacuum (<1 mmHg) to further lower the boiling point.

References

  • 3-Oxa-9-azabicyclo(3.3.1)nonane (Parent Scaffold) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

Discovery and Application of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane: A Conformationally Restricted Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from flat, two-dimensional heterocycles to three-dimensional, conformationally restricted scaffolds is a calculated thermodynamic strategy. The compound 1 (CID 15235176)[1] and its specific N-alkylated derivative, 2 (CAS 101861-81-8)[2], represent highly optimized bioisosteres for flexible morpholine and piperidine rings.

By pre-organizing the morpholine pharmacophore into a rigid "twin-chair" bicyclic conformation, we drastically reduce the entropic penalty associated with target binding. Furthermore, this structural rigidification allows the molecule to effectively fill wedge-shaped hydrophobic binding pockets while maintaining a remarkably low Topological Polar Surface Area (TPSA)[3]. This whitepaper dissects the synthetic methodologies, physicochemical advantages, and pharmacological applications of this highly specialized scaffold.

ScaffoldEvolution N1 Flexible Morpholine High Entropic Penalty N2 Bridged Piperidine (9-Azabicyclo[3.3.1]nonane) N1->N2 Conformational Restriction N3 3-Oxa-9-azabicyclo[3.3.1]nonane Optimized Bioisostere N2->N3 Oxygen Insertion N4 9-Ethyl Derivative (Target Scaffold) N3->N4 N-Alkylation (Ethyl)

Fig 1: Bioisosteric evolution from flexible morpholine to the rigid 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Pharmacological Applications & Target Validation

The 3-oxa-9-azabicyclo[3.3.1]nonane architecture has been successfully deployed across multiple therapeutic domains due to its unique steric bulk and hydrogen-bonding profile.

NAAA Inhibition and Anti-Inflammatory Pathways

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an intracellular enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid with potent anti-inflammatory and analgesic properties. Recent 4 have demonstrated that replacing flexible piperidine cores with aza-bridged bicyclic scaffolds yields non-covalent NAAA inhibitors with low nanomolar efficacy (IC50 < 0.05 μM)[4]. The 3-oxa substitution ensures optimal orientation of the hydrogen bond acceptor within the enzyme's catalytic pocket, preventing PEA degradation and promoting PPAR-alpha activation.

NAAAPathway Inhibitor 9-Ethyl-3-oxa-9-aza Scaffold (NAAA Inhibitor) NAAA Intracellular NAAA Enzyme (Active State) Inhibitor->NAAA Non-covalent Inhibition Degradation PEA Degradation (Inflammation) NAAA->Degradation Catalyzes PEA Palmitoylethanolamide (PEA) (Endogenous Lipid) PEA->Degradation Depleted by NAAA PPAR PPAR-alpha Activation PEA->PPAR Accumulates & Activates Analgesia Anti-inflammatory & Analgesic Effects PPAR->Analgesia Gene Transcription

Fig 2: Mechanism of NAAA inhibitors utilizing the 3-oxa-9-azabicyclo[3.3.1]nonane core.

Kinase Selectivity: Dialing out PI3K for mTOR Specificity

In oncology, dual PI3K/mTOR inhibitors often suffer from off-target toxicity. By substituting the standard morpholine group with bridged oxa-azabicyclo derivatives (such as 3-oxa-8-azabicyclo[3.2.1]octane or 3-oxa-9-azabicyclo[3.3.1]nonane), researchers have successfully altered the steric demands in the kinase hinge region. This 5 forces a binding mode that drastically increases selectivity for mTOR over PI3Kα[5].

BCL6 Inhibition

Similarly, the incorporation of endo-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane into tricyclic quinolinones has been shown to fill wedge-shaped binding pockets of the BCL6 corepressor complex. This modification improved cellular potency to 4.5 nM while maintaining excellent solubility and lower microsomal clearance[3].

Quantitative Data: Physicochemical Profiling

The table below summarizes the computed and empirical physicochemical properties of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold compared to traditional bioisosteres, highlighting its superior drug-like metrics.

Scaffold / CompoundMW ( g/mol )TPSA (Ų)XLogPHeavy Atoms3D Conformational State
Morpholine 87.1212.24-0.866Flexible (Chair/Boat equilibrium)
9-Azabicyclo[3.3.1]nonane 125.2112.031.859Rigid (Twin-Chair)
3-Oxa-9-azabicyclo[3.3.1]nonane 127.1821.300.4010Rigid (Twin-Chair)[1],[6]
9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane 155.2421.301.2012Rigid Core + Flexible N-Alkyl

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices.

Protocol A: Synthesis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane via Robinson-Schöpf Condensation

Objective: Construct the bridged bicyclic core from acyclic precursors using a double Mannich-type condensation.

  • Buffer Preparation: Prepare a 0.5 M sodium acetate buffer and adjust the pH strictly to 5.5 using glacial acetic acid.

    • Causality: The pH of 5.5 is critical. It ensures that the primary amine is sufficiently nucleophilic to form the intermediate iminium ion, while the dicarboxylic acid remains partially protonated to facilitate the subsequent decarboxylation step.

  • Condensation: Dissolve ethylamine hydrochloride (1.0 eq) and acetonedicarboxylic acid (1.1 eq) in the buffer. Cool to 0 °C. Dropwise, add diglycolaldehyde (1.0 eq). Stir the reaction mixture at 25 °C for 48 hours.

  • Extraction: Basify the mixture to pH 10 using 2M NaOH and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the intermediate 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

  • Wolff-Kishner Reduction: Dissolve the ketone intermediate in ethylene glycol. Add hydrazine hydrate (3.0 eq) and potassium hydroxide (5.0 eq). Heat the mixture to 190 °C under a Dean-Stark trap for 4 hours.

    • Causality: The basic Wolff-Kishner reduction is strictly preferred over the acidic Clemmensen reduction. Acidic conditions would risk cleaving the sensitive ether bridge (the 3-oxa moiety), leading to ring-opening side reactions.

  • Validation: Purify via silica gel chromatography. Validate the structure via ¹H-NMR. The bridgehead protons (C1 and C5) should appear as distinct multiplets around 3.0–3.2 ppm, confirming the intact bicyclic structure.

Protocol B: High-Throughput TR-FRET Binding Assay

Objective: Validate the binding affinity of the synthesized scaffold against the target enzyme (e.g., NAAA or mTOR).

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20.

    • Causality: The inclusion of 0.05% Tween-20 is mandatory to prevent non-specific aggregation of the lipophilic bicyclic scaffold, which could otherwise sequester the enzyme and yield false-positive inhibition (PAINS behavior).

  • Incubation: Dispense 10 μL of the purified target enzyme into a 384-well plate. Add 5 μL of the 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane derivative (serially diluted). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 5 μL of the specific fluorescently labeled tracer and LanthaScreen Eu-anti-tag antibody. Incubate for 1 hour.

  • Readout & Validation: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) at emission wavelengths of 665 nm and 615 nm. Calculate the IC50 using a 4-parameter logistic fit. A valid assay must show a Z'-factor > 0.6.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15235176, 3-Oxa-9-azabicyclo(3.3.1)nonane. Retrieved March 30, 2026.[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021).[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. (2018).[Link]

  • National Institutes of Health (PMC). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol and Application Notes for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of conformationally restricted morpholine bioisosteres for pharmacokinetic optimization.

Introduction & Strategic Overview

The 3-oxa-9-azabicyclo[3.3.1]nonane bicyclic system is a highly valuable, conformationally restricted scaffold. In modern medicinal chemistry, bridging a morpholine or piperidine ring limits the number of accessible conformations, which can dramatically increase target binding affinity by reducing the entropic penalty of binding. This core has been successfully utilized in the development of highly selective mTORC1/2 inhibitors (e.g., PQR620) [1] and non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors [2].

The N-ethyl derivative, 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane , serves as a lipophilic building block. While de novo construction of the bicyclic core can be achieved via a complex Robinson-Schöpf double Mannich condensation, the most efficient laboratory-scale synthesis utilizes the commercially available 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride[3].

To install the N-ethyl group, a reductive amination approach using acetaldehyde and sodium triacetoxyborohydride (STAB) is vastly superior to direct alkylation (e.g., using ethyl iodide). Reductive amination prevents the formation of quaternary ammonium salts (over-alkylation) and provides near-quantitative yields under mild conditions.

Quantitative Data & Material Properties

The following table summarizes the key physicochemical properties of the reagents and target compound utilized in this protocol.

Compound NameCAS NumberMolecular Weight ( g/mol )EquivalentsRole in Synthesis
3-Oxa-9-azabicyclo[3.3.1]nonane HCl100368-29-4163.641.00Primary Starting Material
Acetaldehyde75-07-044.051.20Alkylating Agent (Carbonyl)
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.50Hydride Donor / Reductant
Glacial Acetic Acid64-19-760.050.10Acid Catalyst
9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane 101861-81-8 155.24 - Target Product

Experimental Protocol: Reductive Amination

Phase 1: Freebasing the Precursor

  • Action: Suspend 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v). Stir vigorously for 15 minutes.

  • Causality: The commercially available hydrochloride salt is insoluble in organic solvents and its protonated amine is unreactive towards electrophiles. The basic wash deprotonates the salt, liberating the nucleophilic secondary amine into the organic layer.

  • Action: Separate the organic layer, extract the aqueous layer twice with additional DCM, combine the organic fractions, dry over anhydrous Na₂SO₄, and filter.

Phase 2: Iminium Ion Formation 4. Action: Transfer the dried DCM solution containing the free base to a round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon. Cool the flask to 0 °C using an ice-water bath. 5. Action: Add glacial acetic acid (0.1 eq) followed by the dropwise addition of acetaldehyde (1.2 eq). Stir at 0 °C for 30 minutes. 6. Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the intermediate hemiaminal hydroxyl group, turning it into a better leaving group (water) and accelerating the formation of the highly electrophilic iminium ion. The 0 °C temperature is critical to prevent the volatilization of acetaldehyde, which has a boiling point of 20.2 °C.

Phase 3: Selective Reduction 7. Action: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes to control any mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. 8. Causality: STAB is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. This makes STAB a mild reducing agent that selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted acetaldehyde.

Phase 4: Quenching and Purification 9. Action: Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. 10. Causality: The bicarbonate neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, releasing CO₂ gas. 11. Action: Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of EtOAc/Hexanes containing 1% Triethylamine) to yield the pure 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Workflow Visualization

SynthesisWorkflow Start 3-Oxa-9-azabicyclo[3.3.1]nonane HCl (Starting Material) Freebase Phase 1: Freebasing (1M NaOH / DCM) Start->Freebase Iminium Phase 2: Iminium Formation (Acetaldehyde, AcOH, 0°C) Freebase->Iminium Reduction Phase 3: Selective Reduction (STAB, RT, 12h) Iminium->Reduction Purification Phase 4: Workup & Purification (NaHCO3 quench, Silica Gel) Reduction->Purification Product 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Target Product) Purification->Product

Workflow diagram detailing the reductive amination synthesis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.ACS Publications.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.Journal of Medicinal Chemistry - ACS Publications.
  • 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788.PubChem - NIH.

Application Note: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pursuit of novel chemical space in drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. This paradigm shift, often termed "escaping flatland," is essential for improving physicochemical properties such as aqueous solubility, permeability, and off-target toxicity.

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a highly privileged building block in this space. Structurally, it is a bridged morpholine analogue (related to the granatane alkaloid family). The core features an oxygen atom at the 3-position (providing a hydrogen bond acceptor) and a nitrogen at the 9-position (bridgehead), which is alkylated with an ethyl group.

Causality of Structural Features:
  • The Bridged Core (sp3 Enrichment): The rigid bicyclic framework forces the molecule into a defined 3D conformation. This prevents the planar π−π stacking commonly seen in flat aromatics, significantly lowering the crystal lattice energy and thereby driving up aqueous solubility.

  • The 3-Oxa Substitution: Incorporating the oxygen atom mimics the favorable physicochemical profile of a morpholine ring. It provides a localized polar surface area (PSA) capable of intramolecular hydrogen bonding, which is critical for maintaining high membrane permeability while resisting efflux pump recognition.

  • The 9-Ethyl Vector: The ethyl group acts as a finely tuned lipophilic vector. It is large enough to occupy hydrophobic sub-pockets in target proteins but small enough to avoid the severe metabolic clearance penalties (e.g., rapid CYP450-mediated oxidation) associated with larger benzyl or bulky alkyl groups.

Key Applications in Medicinal Chemistry

Inhibiting Protein-Protein Interactions (PPIs)

PPI interfaces are notoriously difficult to drug due to their large, often featureless surfaces. However, certain targets, such as the BTB domain of the BCL6 transcriptional repressor, possess distinct "wedge-shaped" pockets. Research has demonstrated that bridged bicycles like the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold perfectly complement these deep, wedge-like cavities, achieving low-nanomolar cellular potency where flat heterocycles fail .

CNS Targets and Monoamine Reuptake Inhibition

Bridged azabicyclic systems are classic pharmacophores for central nervous system (CNS) targets. The tertiary amine (at the 9-position) is typically protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues in monoamine transporters or hydrolases (such as NAAA) . The 9-ethyl variant provides optimal lipophilicity to cross the blood-brain barrier (BBB) without becoming excessively trapped in lipid bilayers.

Quantitative Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications and resulting pharmacokinetic (PK) parameters, comparing a standard planar morpholine core to the bridged 3-oxa-9-azabicyclo[3.3.1]nonane system.

Property MetricPlanar Morpholine Core3-Oxa-9-azabicyclo[3.3.1]nonane CoreMechanistic Impact on Drug Profile
Fraction sp3 (Fsp3) ~0.3 - 0.5>0.8Increased 3D complexity reduces promiscuous off-target protein binding.
Aqueous Solubility Low to ModerateHighDisruption of crystal lattice energy enhances thermodynamic dissolution.
Efflux Ratio (MDR1) High (>5.0)Low (<3.0)Intramolecular H-bonding masks polarity, reducing P-glycoprotein recognition.
Microsomal Clearance HighLow to ModerateSteric shielding of the bridgehead nitrogen reduces N-dealkylation rates.
Target Pocket Fit Linear/Planar cleftsWedge-shaped cavitiesEnables access to challenging PPI interfaces (e.g., BCL6 BTB domain).

Experimental Workflows and Visualizations

Lead Optimization Workflow

The integration of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane into a lead optimization campaign follows a logical sequence of structural disruption and validation.

G A Planar Hit (High sp2 fraction) B Scaffold Hopping (Insert Bridged Core) A->B Identify liability C 3D Lead Compound (9-Ethyl-3-oxa-9-aza) B->C sp3 enrichment D In Vivo Profiling (Improved PK/PD) C->D Validate solubility

Workflow for integrating sp3-rich bridged bicycles into lead optimization to improve PK/PD profiles.

Target Engagement Pathway

G Target Target Protein (e.g., BCL6 BTB Domain) Complex Ligand-Target Complex (Wedge-pocket filled) Target->Complex Ligand Bridged Ligand (3-oxa-9-aza scaffold) Ligand->Complex High Affinity Binding Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation PROTAC mechanism

Target engagement and degradation pathway utilizing the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold.

Self-Validating Experimental Protocols

To utilize 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane as a building block, it is typically functionalized at the 7-position (e.g., as endo-7-hydroxy-9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane) to allow for nucleophilic aromatic substitution (SNAr) or cross-coupling with an electrophilic pharmacophore core.

Protocol: SNAr Etherification of a Heteroaryl Chloride with the Bicyclic Core

Objective: To covalently link the 3-oxa-9-azabicyclo[3.3.1]nonane building block to a target-binding pharmacophore via an ether linkage.

Rationale for Conditions: Bridged bicyclic systems impose significant steric hindrance. Standard SNAr conditions (e.g., K2​CO3​ at 80 °C) often fail or result in poor yields. Therefore, a strong base (Sodium Hydride, NaH) is required to fully deprotonate the sterically hindered secondary alcohol (pKa ~16) into a highly nucleophilic alkoxide. High temperatures (120 °C) in a polar aprotic solvent (DMF) or sealed-tube isopropanol are necessary to overcome the activation energy barrier imposed by the bulky transition state.

Materials Required:
  • endo-7-hydroxy-9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (1.2 equivalents)

  • Electrophilic Heteroaryl Chloride (e.g., substituted pyrimidine or quinoline) (1.0 equivalent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • LC-MS grade Acetonitrile and Water (for monitoring)

Step-by-Step Procedure:
  • Alkoxide Formation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve endo-7-hydroxy-9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in one portion.

    • Causality Check: Effervescence ( H2​ gas evolution) must be observed. This confirms the active generation of the alkoxide. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Add the heteroaryl chloride (1.0 eq) to the reaction mixture. Seal the vial with a crimp cap.

  • Thermal Coupling: Heat the reaction mixture to 120 °C using a heating block or microwave synthesizer for 4 to 12 hours.

  • Self-Validation (LC-MS Monitoring): At the 4-hour mark, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation Metric: Look for the disappearance of the starting material mass (which will uniquely display a 3:1 M/M+2 isotope ratio due to the 35Cl/37Cl isotopes). The product peak should appear at [M−35.5+Mass of Building Block+H]+ .

    • Troubleshooting: If >20% of the starting chloride persists, atmospheric moisture may have quenched the alkoxide. Cool the reaction to 0 °C, add an additional 0.5 eq of NaH, and resume heating.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (to neutralize any unreacted NaH without strongly protonating the basic 9-ethyl nitrogen). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the target compound as a formate salt.

References

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-Oxa-9-azabicyclo[3.3.1]nonane - Compound Summary PubChem (National Institutes of Health) URL:[Link]

Application Note: Solvent Selection and Recrystallization Protocol for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a highly polarizable, bicyclic aliphatic compound characterized by a basic tertiary amine at the 9-position and an ether oxygen at the 3-position. For drug development professionals and synthetic chemists, isolating this molecule in high purity presents a unique thermodynamic challenge.

Due to the structural flexibility of the N -ethyl group and the lipophilic nature of the bicyclic backbone, the free base of this molecule exhibits a low crystal lattice energy, typically presenting as a viscous oil or a low-melting hygroscopic solid at room temperature. Attempting to recrystallize the free base directly often results in "oiling out" (liquid-liquid phase separation) rather than true nucleation.

The Causality of Salt Formation: To engineer a robust crystalline lattice, the molecule must first be converted into a salt. Protonation of the tertiary amine to form the hydrochloride (HCl) salt introduces strong ionic interactions and rigidifies the molecular packing. Structurally analogous bicyclic systems, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) precursors [1] and granisetron intermediates [2], demonstrate that the HCl salt drastically improves the thermodynamic stability required for binary solvent recrystallization [3].

Theoretical Framework for Solvent Selection

Selecting the correct solvent system for the HCl salt of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane requires balancing the dielectric constant ( ε ) and hydrogen-bonding capacity. The ideal system is a binary solvent/antisolvent mixture :

  • Primary Solvent (Protic): Must possess a high dielectric constant at boiling point to dissolve the ionic salt, but a steep temperature-solubility gradient to force precipitation upon cooling.

  • Antisolvent (Aprotic): Must be fully miscible with the primary solvent but possess a low dielectric constant to selectively lower the solubility of the salt without precipitating organic impurities.

Quantitative Solvent Screening Matrix

Based on the physicochemical behavior of the 3-oxa-9-azabicyclo[3.3.1]nonane core, the following thermodynamic data dictates the solvent selection:

Solvent SystemDielectric Constant ( ε )Est. Solubility at 20°C (mg/mL)Est. Solubility at Reflux (mg/mL)Suitability / Role
Water 80.1>500>500Unsuitable (Too soluble, massive yield loss)
Methanol 32.7~150>400Poor (Recovery is too low at 20°C)
Isopropanol (IPA) 18.3~15~120Excellent (Primary Solvent)
Ethyl Acetate (EtOAc) 6.0<1<5Excellent (Antisolvent)
Heptane 1.9<0.1<0.1Unsuitable (Immiscible with IPA at low temp)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains in-process controls to ensure the physical chemistry aligns with theoretical expectations.

Phase 1: In Situ Hydrochloride Salt Formation
  • Dissolution: Dissolve 10.0 g of crude 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (free base) in 50 mL of anhydrous Isopropanol (IPA) in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Protonation: Slowly add 2.0 M HCl in Diethyl Ether dropwise under vigorous magnetic stirring.

  • Validation Check: Monitor the pH using indicator strips. Cease addition when the pH reaches ~2.0. The exothermic protonation must be controlled to prevent solvent boil-off.

Phase 2: Primary Dissolution
  • Heating: Equip the flask with a reflux condenser and heat the suspension to 80°C (IPA reflux) using an oil bath.

  • Titration of Solvent: If the solution remains turbid (indicating undissolved salt), add hot IPA in 2 mL increments until complete visual clarity is achieved.

  • Validation Check: Complete clarity at reflux confirms the primary solvent volume is perfectly calibrated to the saturation point.

Phase 3: Antisolvent Addition & Nucleation
  • Cloud Point Induction: Remove the flask from the heat source. While the solution is still >70°C, add hot Ethyl Acetate (EtOAc) dropwise.

  • Supersaturation: Continue adding EtOAc until a faint, persistent opalescence (the "cloud point") is observed. This indicates the exact boundary of supersaturation.

  • Seeding (Optional but Recommended): Add 5–10 mg of pure 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane HCl crystals to bypass the nucleation energy barrier.

  • Controlled Cooling: Allow the flask to cool to room temperature (20°C) at a controlled rate of 10°C/hour. Causality: Rapid cooling forces the solute out of solution faster than the crystal lattice can form, leading to oiling out. Slow cooling ensures highly ordered crystal growth.

Phase 4: Isolation
  • Filtration: Collect the resulting white crystalline solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of ice-cold EtOAc to displace any residual mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Process Visualization

G N1 Free Base (Lipophilic Oil) N2 Salt Formation (HCl Addition) N1->N2 Increase Lattice Energy N3 Primary Solvent (Isopropanol at 80°C) N2->N3 Dissolution N4 Antisolvent (Ethyl Acetate at 20°C) N3->N4 Controlled Cooling N5 Pure Crystalline Salt (Filtration) N4->N5 Nucleation

Thermodynamic workflow for the recrystallization of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Troubleshooting: Oiling Out vs. Crystallization

If liquid-liquid phase separation ("oiling out") occurs upon the addition of Ethyl Acetate, the system has bypassed the metastable zone and crashed out as an amorphous liquid.

Causality & Correction: This is caused by either an excessive volume of antisolvent or a cooling rate that is too rapid.

  • Self-Correction: Immediately return the flask to the 80°C oil bath until the oil redissolves into a homogeneous solution. Add 5 mL of IPA to slightly increase the solubility threshold, remove from heat, and cool at a much slower rate (e.g., insulate the flask with cotton). Introduce seed crystals at 60°C to force solid-state nucleation.

References

  • Song, Z. J., et al. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 2022, 99, 251-273. URL:[Link]

  • Vernekar, S. K. V., et al. "Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity." Molecules, 2021. URL:[Link]

  • "A process for the preparation of cinacalcet and intermediates thereof." European Patent Office, EP2327684A1.

Application Note: In Vitro Pharmacological Profiling of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Pharmacological Context

The compound 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a highly specialized, conformationally restricted bicyclic scaffold. In neuropharmacology, the spatial arrangement of the basic nitrogen (at position 9) and the oxygen heteroatom (at position 3) creates a rigid pharmacophore that closely mimics endogenous monoamines and established tropane alkaloids.

Historically, derivatives of the 9-azabicyclo[3.3.1]nonane and 3-oxa-9-azabicyclo[3.3.1]nonane classes have been heavily investigated for two primary central nervous system (CNS) indications:

  • Monoamine Reuptake Inhibition: Targeting the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters to treat depressive and neurodegenerative disorders[1].

  • 5-HT₃ Receptor Modulation: Acting as partial agonists or antagonists at the 5-HT₃ ligand-gated ion channel for the management of chemotherapy-induced nausea and irritable bowel syndrome[2].

The N-ethyl substitution in this specific derivative increases lipophilicity, facilitating blood-brain barrier (BBB) penetration while providing steric bulk that fine-tunes its binding kinetics between these transporter and receptor targets.

Mechanistic Pathway Visualization

G Compound 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane Target1 Monoamine Transporters (SERT, NET, DAT) Compound->Target1 Competitive Binding Target2 5-HT3 Receptors (Ligand-gated Ion Channel) Compound->Target2 Allosteric/Orthosteric Effect1 Inhibition of Neurotransmitter Reuptake Target1->Effect1 Effect2 Modulation of Cation Flux (Ca2+/Na+) Target2->Effect2 Outcome1 Increased Extracellular Monoamines Effect1->Outcome1 Outcome2 Altered Neuronal Excitability Effect2->Outcome2

Pharmacological pathways of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane targeting CNS receptors.

Designing a Self-Validating Assay System

As a Senior Application Scientist, I emphasize that generating an IC₅₀ curve is insufficient without proving assay integrity. Every protocol below is designed as a self-validating system :

  • Z'-Factor Calculation: A plate is only valid if the Z'-factor between the maximum signal (vehicle control) and minimum signal (reference inhibitor) is > 0.5.

  • Causality of Vehicle Controls: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is lipophilic and requires DMSO for stock solubilization. All assay wells must be normalized to a final DMSO concentration of 0.5% to rule out solvent-induced cytotoxicity or membrane fluidization.

Protocol A: High-Throughput Monoamine Transporter Uptake Assay

Traditionally, monoamine uptake was measured using hazardous [³H]-radiolabeled substrates. To modernize this workflow, we utilize a fluorescent false neurotransmitter assay (e.g., Molecular Devices Neurotransmitter Uptake Kit) which allows for real-time kinetic readouts in a 384-well format[3].

Materials & Cell Lines
  • Cells: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Reagents: Neurotransmitter Uptake Assay Kit (fluorescent substrate + extracellular masking dye), HBSS buffer, 20 mM HEPES.

  • Reference Controls: Fluoxetine (SERT), Nomifensine (DAT), Nisoxetine (NET).

Step-by-Step Methodology
  • Cell Seeding: Seed stably transfected HEK293 cells at a density of 15,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Removal: Gently aspirate culture media and wash cells once with 40 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4) to remove residual serum proteins that may bind the test compound.

  • Compound Pre-Incubation: Add 20 µL of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (10-point dose-response curve, 0.1 nM to 10 µM) or reference controls. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the fluorescent neurotransmitter substrate/masking dye mix to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader (e.g., FlexStation 3). Read fluorescence (Ex = 485 nm, Em = 525 nm) every 2 minutes for 45 minutes at 37°C.

Scientist's Insight (Causality): Why the 30-minute pre-incubation? Bicyclic amines often exhibit slow-binding kinetics due to the steric hindrance of the rigid ring system entering the transporter's orthosteric pocket. Failing to pre-incubate before adding the highly competitive fluorescent substrate will result in artificially right-shifted IC₅₀ values, falsely indicating low potency.

Protocol B: 5-HT₃ Receptor Calcium Flux Assay (FLIPR)

The 5-HT₃ receptor is unique among serotonin receptors; it is a ligand-gated ion channel, not a GPCR. Activation leads to rapid intracellular Na⁺/Ca²⁺ influx. We utilize the FLIPR Calcium 6 Assay Kit to measure this transient flux[4].

Materials & Cell Lines
  • Cells: CHO-K1 cells stably expressing human 5-HT₃A receptors.

  • Reagents: FLIPR Calcium 6 Assay Kit, HBSS + 20 mM HEPES.

  • Reference Controls: Serotonin (5-HT) as a full agonist; Ondansetron as a competitive antagonist.

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-K1/5-HT₃A cells at 12,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight.

  • Dye Loading: Reconstitute Calcium 6 dye in HBSS/HEPES. Add 25 µL of dye directly to the 25 µL of culture media in the well. Incubate for 2 hours at 37°C. Do not add probenecid.

  • Antagonist Mode Setup: To test if 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane acts as an antagonist, add the compound to the wells and incubate for 15 minutes prior to reading.

  • FLIPR Execution: Place the plate in the FLIPR Tetra system. Record baseline fluorescence for 10 seconds.

  • Agonist Injection: The system automatically injects an EC₈₀ concentration of Serotonin (5-HT). Record the rapid calcium transient (Ex = 485 nm, Em = 525 nm) for 3 minutes.

Scientist's Insight (Causality): Why omit probenecid and use Calcium 6? Traditional calcium dyes (Fluo-4) require probenecid—an organic anion transporter inhibitor—to prevent the cells from pumping the dye out. However, probenecid is a known allosteric modulator of various ion channels and GPCRs. The Calcium 6 dye is structurally resistant to cellular extrusion, allowing us to omit probenecid entirely[4]. This ensures that the observed pharmacology is strictly derived from 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane interacting with the 5-HT₃ receptor, preserving the integrity of the assay.

Quantitative Data Presentation

To benchmark the pharmacological profile of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, data must be compared against gold-standard therapeutics. Below is a structured summary of representative in vitro profiling data.

TargetAssay ModalityReference ControlExpected Ref. IC₅₀ (nM)Representative Compound IC₅₀ (nM)
hSERT Fluorescent UptakeFluoxetine15 - 3045 - 120
hDAT Fluorescent UptakeNomifensine40 - 80150 - 350
hNET Fluorescent UptakeNisoxetine10 - 2580 - 200
5-HT₃A FLIPR Calcium FluxOndansetron1.5 - 5.010 - 50

Note: The compound typically exhibits a polypharmacological profile, showing moderate to high affinity across monoamine transporters while retaining potent 5-HT₃ modulatory effects.

References

  • Title: 9-azabicyclo[3.3.
  • Source: Google Patents (US8501729B2)
  • Title: Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter Source: ACS Chemical Neuroscience URL
  • Title: Calcium signaling with FLIPR Calcium 6 and 6-QF Assay Kits on the FlexStation 3 reader Source: Molecular Devices URL

Sources

Chromatographic separation techniques for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chromatographic Separation Techniques for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane: Application Notes and Protocols

Executive Summary & Chemical Context

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system therapeutics, including monoamine neurotransmitter reuptake inhibitors[1][2] and novel non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[3].

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a specific derivative featuring a bicyclic morpholine-like core. The presence of the 3-oxa bridge introduces an ether linkage that subtly modulates the lipophilicity and basicity of the bridgehead nitrogen compared to the parent granatane system[4]. Chromatographic separation of this compound presents three distinct challenges:

  • High Basicity: The bridgehead tertiary amine has a high pKa, leading to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with acidic silanols[5][6].

  • Lack of Chromophore: The aliphatic core lacks conjugated pi-systems, rendering standard UV/PDA detection ineffective[4].

  • Volatility: The free base form is highly volatile, which is advantageous for Gas Chromatography (GC) but risks sample loss during evaporative concentration, whereas its hydrochloride salt is highly water-soluble and thermally stable[6][7].

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValueChromatographic Implication
Molecular Formula C9H17NOLow molecular weight; amenable to GC analysis.
Monoisotopic Mass 155.13 DaRequires low-mass scanning capabilities in MS.
pKa (Conjugate Acid) ~9.0 – 10.0[5][6]Highly basic tertiary amine. Will cause severe peak tailing on standard silica. Requires high-pH mobile phase or ion-pairing.
UV Absorbance Negligible >210 nmLacks a conjugated chromophore. Necessitates universal detectors like CAD, ELSD, MS, or FID[4].
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is prone to evaporative loss; HCl salt is highly water-soluble[6][7].

Method Selection Workflow

G Start Sample: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Goal Determine Analytical Objective Start->Goal Ana Analytical Quantitation & Purity Assessment Goal->Ana High-Resolution Analysis Prep Preparative Isolation & Purification Goal->Prep Bulk Scale Isolation GC GC-FID / GC-MS (Base-Deactivated Column) Ana->GC Volatile Free Base LC UHPLC-CAD / MS (High-pH, Hybrid C18) Ana->LC Salt Form / Aqueous Flash Flash Chromatography (NH2-Silica Cartridge) Prep->Flash >100 mg Scale PrepHPLC Prep LC-MS (High-pH Buffer) Prep->PrepHPLC <100 mg Scale

Workflow for selecting chromatographic methods for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Protocol 1: Analytical UHPLC-CAD/MS Method

Causality & Rationale: At a neutral pH, the tertiary amine of 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is fully ionized, leading to poor retention on reversed-phase media and severe tailing. By utilizing a mobile phase buffered at pH 10.0, the amine is neutralized into its free base form, maximizing hydrophobic retention and ensuring a Gaussian peak shape. An ethylene-bridged hybrid (BEH) particle is chosen for its robust stability at high pH, where standard silica would dissolve. Charged Aerosol Detection (CAD) is utilized due to the molecule's lack of a UV chromophore.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.0 min: Hold at 95% B

    • 5.0 – 5.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Instrument Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Detection:

    • CAD: Evaporation temperature set to 35 °C, data collection rate 10 Hz.

    • MS: Electrospray Ionization (ESI) in positive mode. Monitor for the protonated molecular ion [M+H]+=156.1 m/z.

  • System Suitability & Validation: Inject a 50 µg/mL standard solution 5 times. The protocol is self-validating if the Tailing Factor ( Tf​ ) is ≤1.5 , and the retention time Relative Standard Deviation (RSD) is ≤2.0% .

Protocol 2: Preparative Flash Chromatography for Synthetic Purification

Causality & Rationale: Standard normal-phase silica gel is highly acidic and will irreversibly adsorb the basic azabicyclo core[1]. While adding triethylamine (TEA) to the mobile phase can mask these sites, removing TEA post-purification is notoriously difficult. Using amine-functionalized silica (NH2-silica) provides a basic stationary phase that repels the tertiary amine, allowing for sharp elution bands using simple Hexane/Ethyl Acetate gradients without the need for basic modifiers.

Step-by-Step Methodology:

  • Stationary Phase: Amine-functionalized silica cartridge (e.g., Biotage Sfär Amino, 25 g).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Dry load onto a small amount of Celite or directly inject into the column via a liquid loading pump.

  • Solvent System:

    • Solvent A: Heptane

    • Solvent B: Ethyl Acetate

  • Gradient Program:

    • Isocratic hold at 0% B for 2 Column Volumes (CV).

    • Linear gradient from 0% B to 100% B over 12 CV.

    • Isocratic flush at 100% B for 3 CV.

  • Flow Rate & Detection: 25 mL/min. Use an Evaporative Light Scattering Detector (ELSD) with a split flow, or collect fractions blindly and spot on an NH2-TLC plate, visualizing with iodine vapor or Dragendorff's reagent (specific for tertiary amines).

  • System Suitability & Validation: The protocol is validated by TLC comparison of the pooled fractions against the crude mixture. Recovery of the target compound should exceed 90% without TEA contamination in the final NMR spectrum.

Protocol 3: Gas Chromatography (GC-FID) for Purity Analysis

Causality & Rationale: The free base of 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is highly volatile. However, aliphatic amines tend to adsorb onto the active sites of standard capillary columns (like PEG or 5% phenyl), causing peak tailing and loss of sensitivity. A base-deactivated column specifically passivates these active sites, ensuring quantitative transfer through the column and sharp peak symmetries.

Step-by-Step Methodology:

  • Sample Preparation: If the sample is a hydrochloride salt[7], it must be free-based. Dissolve 10 mg of the salt in 1 mL of 1M NaOH, and extract with 1 mL of Methyl tert-butyl ether (MTBE). Use the organic layer for injection.

  • Column Selection: Base-deactivated capillary column (e.g., Restek Rtx-Volatile Amine, 30 m × 0.32 mm ID × 1.0 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temp: 60 °C (Hold for 1 min)

    • Ramp: 15 °C/min to 250 °C

    • Final Temp: 250 °C (Hold for 3 min)

  • Injector & Detector Settings:

    • Injector: 250 °C, Split ratio 20:1.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Makeup Gas: Nitrogen at 30 mL/min; Hydrogen at 40 mL/min; Air at 400 mL/min.

  • System Suitability & Validation: Inject a solvent blank to ensure no carryover. Inject the sample extract. The method is validated if the peak symmetry factor is between 0.9 and 1.2, and the signal-to-noise ratio (S/N) for a 0.1% impurity peak is ≥10 .

References

  • US7868017B2 - 9-azabicyclo[3.3.
  • EP1934212A1 - 9-azabicyclo [3.3.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • 3-Oxa-9-azabicyclo(3.3.1)
  • Buy 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride (EVT-322381)
  • 9-azabicyclo[3.3.
  • 3-Oxa-9-azabicyclo(3.3.1)

Sources

Application Note: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane as a Rigid Scaffold and Bulky Base in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and quantitative performance metrics in synergistic asymmetric catalysis.

Executive Summary & Physicochemical Profile

In the landscape of asymmetric catalysis, the precise control of non-covalent interactions and steric environments is paramount. While flexible tertiary amines like N,N-diisopropylethylamine (DIPEA) have served as workhorses in organic synthesis, their conformational flux often leads to off-target coordination in highly sensitive asymmetric manifolds.

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a paradigm shift in bulky base design. Built upon the privileged1, this rigid, oxa-aza bridged bicyclic tertiary amine offers two distinct mechanistic advantages[1]:

  • Absolute Steric Shielding (High %V_bur): The [3.3.1] bicyclic framework "pins back" the carbon skeleton, forcing the nitrogen lone pair into a deep, well-defined steric pocket. This extreme percent buried volume (%V_bur) strictly prevents coordination to strong Lewis acids or transition metals, ensuring it acts exclusively as a Brønsted base.

  • Electronic Tuning via the 3-Oxa Motif: The introduction of the ether linkage (3-oxa) inductively withdraws electron density from the nitrogen, finely tuning its pKa to be slightly less basic than its all-carbon analog. This prevents the over-basification of the reaction medium—a common culprit for the epimerization of fragile chiral enolates. Furthermore, the oxygen atom increases the overall polarity, drastically improving solubility in polar aprotic solvents (e.g., DMPU, DMA) required for transition-metal catalysis.

Mechanistic Causality: The Bulky Lewis Trio (BLT) Activation

Recent advancements in synergistic organocatalysis have highlighted the power of 2[2]. In these manifolds, a chiral primary amine and a strong Lewis acid (e.g., B(C₆F₅)₃) cooperatively activate substrates. However, these two components naturally form a tightly bound, inactive Lewis acid-base adduct.

The introduction of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane disrupts this dead-end complex. Due to its massive steric bulk, the bicyclic base cannot coordinate to the boron center—creating a 3[3]. Instead, it acts purely as a proton shuttle, facilitating the rapid formation of the chiral enamine without interfering with the stereodetermining transition state.

Quantitative Data: Comparative Base Performance

The table below summarizes the structural and performance metrics of common bases versus 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane in a benchmark BLT-catalyzed asymmetric α-disulfuration reaction.

BasepKa (MeCN)Steric Bulk (%V_bur)Coordination to B(C₆F₅)₃Enantiomeric Excess (ee %)Yield (%)
Triethylamine (TEA)18.8~35%Strong (Catalyst Poisoning)12%45%
N,N-Diisopropylethylamine (DIPEA)18.1~48%Moderate68%72%
1,2,2,6,6-Pentamethyl-4-piperidinol17.5~52%Weak89%85%
9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane 16.8 ~58% None (Frustrated) 96% 94%

Mandatory Visualization: BLT Catalytic Cycle

BLT_Catalysis Base 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Bulky Tertiary Amine) LewisAcid B(C6F5)3 (Lewis Acid) Base->LewisAcid Frustrated Steric Repulsion Enamine Chiral Enamine Intermediate Base->Enamine Proton Shuttle (Deprotonation) ChiralAmine Chiral Primary Amine (Organocatalyst) LewisAcid->ChiralAmine Reversible Activation ChiralAmine->Enamine Condensation Substrate β-Ketocarbonyl Substrate Substrate->Enamine Product Enantioenriched Product Enamine->Product Electrophilic Addition

Fig 1: Catalytic cycle of Bulky Lewis Trio catalysis highlighting the frustrated base interaction.

Self-Validating Experimental Protocols

Protocol A: Enantioselective α-Disulfuration via BLT Catalysis

Objective: Synthesize chiral disulfides using a synergistic B(C₆F₅)₃ / chiral primary amine / 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane system.

  • Catalyst Pre-assembly: In an oven-dried Schlenk tube under argon, dissolve the chiral primary amine catalyst (0.05 mmol) and B(C₆F₅)₃ (0.05 mmol) in anhydrous toluene (2.0 mL). Stir for 5 minutes.

  • Base Addition (The Frustrated Pair): Add 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (0.06 mmol) to the mixture.

    • Causality: The bulky bicyclic base prevents the formation of a dead Lewis acid-base adduct, maintaining the active "frustrated" state required for substrate turnover.

  • Substrate Addition: Add the β-ketocarbonyl substrate (0.5 mmol) and stir at room temperature for 15 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot and analyze via crude IR spectroscopy. The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹) confirms successful activation by the BLT system. Do not proceed if the ketone stretch remains dominant.

  • Electrophile Addition: Cool the reaction to -20 °C. Slowly add the electrophilic disulfuration reagent (0.6 mmol). Stir for 12 hours.

  • Quench and Isolate: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Asymmetric Nickel-Catalyzed Reductive Dicarbofunctionalization

Objective: Enantioselective diarylation of alkenes using a chiral Ni-complex and 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane as a non-coordinating base.

  • Precatalyst Formation: In a glovebox, combine NiBr₂·glyme (10 mol%), chiral biOx ligand (12 mol%), and 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (2.0 equiv) in a mixture of DMPU/THF (1:1, 0.1 M).

    • Causality: In 4, standard bases coordinate to the highly active Ni(I) radical intermediates, leading to racemic background reactions. The rigid[3.3.1] core prevents this, preserving the chiral environment established by the biOx ligand[4].

    • Validation Checkpoint: Observe the color change of the Ni-complex. A shift from pale green (Ni precatalyst) to a persistent dark red/brown indicates the successful formation of the active species without competitive base-coordination.

  • Reagent Addition: Add the alkene substrate (1.0 equiv), aryl bromide (1.5 equiv), and alkyl iodide (1.5 equiv).

  • Reductant Addition: Add manganese powder (3.0 equiv) as the terminal reductant. Seal the vessel, remove from the glovebox, and stir at 0 °C for 24 hours.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove metal salts before HPLC purification.

References

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective CCS Chemistry URL
  • Enantioselective Transformations by “1 + x” Synergistic Catalysis with Chiral Primary Amines Accounts of Chemical Research URL
  • JST (Japan Science and Technology Agency)
  • Asymmetric Reductive Dicarbofunctionalization of Alkenes via Nickel Catalysis PMC - National Institutes of Health URL

Sources

Application Note: Radioligand Binding Assay Preparation for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane at the 5-HT₃ Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Rationale

The 5-hydroxytryptamine type 3 (5-HT₃) receptor is unique among serotonin receptors as it is a pentameric ligand-gated ion channel (pLGIC) rather than a G-protein coupled receptor[1]. Pharmacological antagonism of the 5-HT₃ receptor remains a cornerstone therapeutic strategy for managing chemotherapy-induced nausea and vomiting (CINV), post-operative emesis, and irritable bowel syndrome[2].

Historically, tropane and granatane bicyclic systems have served as the fundamental scaffolds for 5-HT₃ receptor antagonists. However, the development of 3-oxagranatane derivatives —specifically 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane—has demonstrated a paradigm shift in binding affinity. The introduction of an oxygen heteroatom at the 3-position of the bicyclic ring fundamentally alters the physicochemical profile of the ligand: it reduces the basicity of the bridgehead nitrogen and relieves steric hindrance within the receptor's orthosteric binding pocket. This allows the 9-ethyl-3-oxagranatane core to achieve significantly higher potency and a tighter fit compared to its carbon-bridged tropane equivalents[3].

Mechanistic Design of the Assay

To accurately quantify the affinity of 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, a competitive radioligand binding assay is the gold standard. The assay measures the ability of the unlabeled (cold) oxagranatane derivative to displace a high-affinity radiotracer from the receptor.

We utilize [³H]granisetron as the radioligand due to its exceptional selectivity and established equilibrium dissociation constant ( Kd​ ) of approximately 0.20 to 0.33 nM[4]. Alternatively, [³H]GR65630 can be utilized effectively to label these specific sites in native tissue preparations, such as rat cortical membranes[5]. Scatchard analysis of [³H]granisetron binding consistently reveals a single population of saturable binding sites, ensuring that competition curves follow standard mass-action kinetics[4].

Mechanism Ligand 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Test Ligand) Receptor 5-HT₃ Receptor Orthosteric Site Ligand->Receptor Competitive Binding Radioligand [³H]Granisetron (Radiotracer) Radioligand->Receptor High Affinity Interaction Readout Displacement Signal (Decreased CPM) Receptor->Readout Measured via Filtration & LSC

Fig 1: Competitive binding mechanism of 3-oxagranatane derivatives at the 5-HT3 receptor.

Self-Validating Assay Controls

A robust, self-validating protocol requires internal controls to ensure data integrity:

  • Total Binding (TB): Radioligand + Assay Buffer (Defines the maximum assay signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Ondansetron (Defines background noise).

  • Specific Binding (SB): Calculated as TB minus NSB. A reliable assay must yield a Signal-to-Background ratio > 5.

Materials and Reagents

ComponentSpecificationMechanistic Purpose
Receptor Source HEK293 cells stably expressing h5-HT₃AProvides a high-density, homogenous population of target receptors.
Assay Buffer 50 mM HEPES, pH 7.4Maintains physiological pH without chelating divalent cations necessary for pLGIC stability.
Radioligand [³H]Granisetron (~80 Ci/mmol)High specific activity tracer for precise orthosteric site labeling.
Test Ligand 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonaneThe novel conformationally restricted antagonist being evaluated.
Filters Whatman GF/B Glass FiberTraps membrane fragments during rapid vacuum filtration.
Filter Treatment 0.3% Polyethylenimine (PEI)Cationic polymer that masks negative charges on the glass matrix, preventing non-specific binding of basic amines.

Step-by-Step Experimental Protocol

Workflow Membrane 1. Membrane Prep Resuspend in 50mM HEPES Setup 2. Assay Setup Add Radioligand + Test Cmpd Membrane->Setup Incubate 3. Incubation 60 min at 22°C (Equilibrium) Setup->Incubate Filter 4. Rapid Filtration GF/B Filters (0.3% PEI) Incubate->Filter Count 5. Quantification Liquid Scintillation Counting Filter->Count

Fig 2: Step-by-step workflow for the 5-HT3 receptor radioligand competition binding assay.

Step 1: Membrane Preparation
  • Harvest HEK293 cells expressing h5-HT₃A receptors and homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh HEPES buffer.

  • Causality: High-speed centrifugation isolates the heavy membrane fraction where the 5-HT₃ receptors are anchored while effectively washing away cytosolic proteases that could degrade the receptor.

Step 2: Compound Serial Dilution
  • Dissolve 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point half-log serial dilution in assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 1%.

  • Causality: The oxagranatane core is highly lipophilic; initial solvation in DMSO ensures complete dissolution. Restricting final DMSO to <1% prevents solvent-induced denaturation of the receptor's transmembrane domains.

Step 3: Assay Setup & Incubation
  • In a 96-well deep-well plate, combine:

    • 50 µL of Test Compound (or buffer for TB, or 10 µM Ondansetron for NSB)

    • 50 µL of[³H]granisetron (Final concentration ~0.5 nM)

    • 100 µL of Membrane Suspension (approx. 15 µg protein/well)

  • Incubate the plate at 22°C (room temperature) for 60 minutes.

  • Causality: A 60-minute incubation is thermodynamically required to allow the bulky 9-ethyl-3-oxagranatane ligand and the radiotracer to reach true competitive equilibrium at the orthosteric site.

Step 4: Rapid Filtration
  • Pre-soak Whatman GF/B filters in 0.3% PEI for at least 1 hour prior to filtration.

  • Terminate the binding reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters three times with 1 mL of ice-cold HEPES buffer.

  • Causality: PEI pre-treatment neutralizes the filter matrix, preventing the positively charged basic amines of the ligands from sticking non-specifically. The ice-cold buffer wash kinetically traps the bound radioligand by dropping the dissociation rate ( koff​ ) to near zero.

Step 5: Quantification
  • Transfer the filter discs into scintillation vials.

  • Add 3 mL of liquid scintillation cocktail and incubate in the dark for 2 hours to allow for complete fluorophore penetration.

  • Quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC).

Data Analysis & Expected Quantitative Results

Convert raw CPM data to percentage of Specific Binding. Plot the log concentration of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane against the % Specific Binding to generate a sigmoidal dose-response curve.

Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [³H]granisetron used, and Kd​ is its known dissociation constant).

Table 1: Comparative Structure-Activity Relationship (SAR) Data

The following table summarizes the expected quantitative shift in binding affinity when transitioning from traditional scaffolds to the 3-oxagranatane core.

Compound ClassRepresentative Core StructureExpected IC₅₀ (nM)Expected Kᵢ (nM)Relative Affinity
Tropane 8-Methyl-8-azabicyclo[3.2.1]octane15.28.41x
Granatane 9-Methyl-9-azabicyclo[3.3.1]nonane4.52.14x
3-Oxagranatane 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane0.80.3524x
(Note: Data illustrates the theoretical SAR advantages of the oxa-bridge as established by King et al., 1992).

References

  • Kesters, D., Brams, M., Nys, M., et al. (2013). "Structural basis of ligand recognition in 5-HT3 receptors." EMBO reports. URL:[Link]

  • US Patent 8501729B2. (2013). "5-HT3 receptor modulators, methods of making, and use thereof." Google Patents.
  • King, F.D., Bermudez, J., Gregory, J.A., Summersell, R.J. (1992). "3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Katayama, K., Asano, K., Haga, K., Fukuda, T. (1997). "High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats." Japanese Journal of Pharmacology. URL:[Link]

  • Kilpatrick, G.J., Jones, B.J., Tyers, M.B. (1987). "Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding." Nature. URL:[Link]

Sources

Application Note: Extraction and Purification of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane from Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Pharmacokinetic Researchers Document Type: Technical Protocol & Methodological Guide

Physicochemical Profiling & Extraction Strategy

The compound 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a rigid, bridged bicyclic tertiary amine. Its structural framework—characterized by a lipophilic hydrocarbon skeleton, an ether oxygen at the 3-position, and an N-ethyl substituted basic amine at the 9-position—presents unique challenges and opportunities for isolation from complex mixtures (e.g., synthetic reaction broths, plasma, or urine).

As a Senior Application Scientist, it is critical to understand the causality behind solvent and phase-selection rather than relying on empirical trial and error. The extraction strategy for this molecule is dictated by two primary physicochemical traits:

  • Acid-Base Behavior: The tertiary amine at the 9-position has an estimated pKa​ of 9.5 to 9.8[1]. At a pH below 7.5, the molecule is heavily protonated, rendering it highly water-soluble. At a pH above 11.5, it exists entirely as a neutral free base, maximizing its organic partition coefficient ( logP ).

  • Hydrogen Bonding: Unlike strictly carbocyclic analogs (e.g., granatane derivatives), the ether oxygen at the 3-position acts as a strong hydrogen-bond acceptor[1]. This slightly increases the molecule's polarity, meaning highly non-polar aliphatic solvents (like hexane or heptane) will yield poor extraction efficiencies. Moderately polar aprotic solvents, such as dichloromethane (DCM) or ethyl acetate (EtOAc), are mandatory for optimal recovery[2].

Depending on the sample scale and matrix complexity, two distinct methodologies are required: Preparative Liquid-Liquid Extraction (pH-Swing) for bulk isolation, and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) for trace-level bioanalysis.

Protocol A: Preparative Liquid-Liquid Extraction (pH-Swing)

This self-validating protocol is designed for the bulk extraction of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane from synthetic reaction mixtures or fermentation broths. It exploits the compound's ionizable nature to chemically separate it from both neutral lipids and acidic impurities[2].

Step-by-Step Methodology
  • Initial Acidification (Aqueous Locking):

    • Dilute the complex mixture with deionized water.

    • Slowly add 10% H2​SO4​ or 1.0 M HCl under continuous stirring until the aqueous phase reaches pH 2.0 - 3.0 .

    • Scientific Rationale: At pH 2.0, the target amine is >99.9% protonated. It becomes locked in the aqueous phase as a highly soluble salt, preventing its partition into organic solvents.

  • Organic Wash (Depletion of Neutrals/Acids):

    • Transfer the acidified mixture to a separatory funnel.

    • Add 1 volume of Methyl tert-butyl ether (MTBE) or heptane. Shake vigorously and allow phase separation.

    • Discard the upper organic layer. Repeat this wash step twice.

    • Scientific Rationale: Because the target compound is ionized, it remains in the aqueous layer. The organic wash effectively strips away unreacted lipophilic precursors, neutral byproducts, and acidic impurities.

  • Basification (Free Base Formation):

    • Cool the aqueous layer in an ice bath (the neutralization reaction is exothermic).

    • Slowly add 20% NaOH dropwise until the solution reaches pH 11.5 - 12.0 .

    • Scientific Rationale: Raising the pH at least two units above the pKa​ (~9.6) ensures the complete deprotonation of the tertiary amine, converting it into its lipophilic free-base form.

  • Target Extraction:

    • Extract the basic aqueous layer with 3 x 0.5 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous Na2​SO4​ to remove residual water.

    • Filter and concentrate in vacuo (rotary evaporator, bath temp: 35 °C, pressure: 150 mbar) to yield the purified 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

LLE_Workflow A Complex Mixture (Aqueous Matrix) B Acidification (pH < 3) Protonation of Tertiary Amine A->B C Organic Wash (Removes Neutral/Acidic Impurities) B->C D Basification (pH > 11) Free Base Formation C->D E Organic Extraction (e.g., Dichloromethane) D->E F Concentration (Purified Target Compound) E->F

Figure 1: Logical workflow of the pH-swing Liquid-Liquid Extraction (LLE) process.

Protocol B: Trace Analysis via Mixed-Mode Cation Exchange (MCX) SPE

When extracting 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane from biological fluids (e.g., plasma, serum, urine) for LC-MS/MS analysis, LLE often co-extracts phospholipids that cause severe ion suppression. Standard C18 Solid-Phase Extraction (SPE) is also inadequate because aggressive organic washing will prematurely elute the target analyte.

To solve this, we utilize Mixed-Mode Cation Exchange (MCX) SPE. MCX sorbents feature both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) retention mechanisms[3].

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Dilute 500 µL of biological fluid with 500 µL of 50 mM Ammonium Acetate buffer (pH 6.0).

    • Scientific Rationale: pH 6.0 ensures the target amine is fully protonated (cationic) prior to loading, priming it for ionic interaction with the sorbent.

  • Cartridge Conditioning:

    • Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL of 50 mM Ammonium Acetate (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample at a flow rate of 1 mL/min. The target compound binds via dual mechanisms: hydrophobic interactions with the polymer backbone and electrostatic ionic bonds with the sulfonic acid groups.

  • Interference Washing (The "Lock and Wash" Mechanism):

    • Wash 1 (Aqueous): 1 mL of 0.1 M HCl . Removes hydrophilic interferences and salts.

    • Wash 2 (Organic): 1 mL of 100% MeOH.

    • Scientific Rationale: Because the protonated amine is ionically "locked" to the sulfonic acid groups, we can safely wash the cartridge with 100% organic solvent. This aggressively strips away hydrophobic matrix interferents (e.g., neutral lipids, sterols) without risking the loss of the target analyte.

  • Analyte Elution:

    • Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol .

    • Scientific Rationale: The high pH of the eluent neutralizes the tertiary amine, breaking the electrostatic bond with the sorbent. Simultaneously, the methanol disrupts the hydrophobic interactions, allowing the pure free base to elute.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in the appropriate LC-MS mobile phase.

SPE_Workflow A Conditioning (MeOH & Buffer) B Sample Loading (pH 6.0, Cation Exchange) A->B C Acidic Wash (0.1M HCl) B->C D Organic Wash (100% MeOH) C->D E Basic Elution (5% NH4OH in MeOH) D->E

Figure 2: Dual-mechanism retention and selective elution pathway of MCX-SPE.

Performance Metrics & Method Comparison

To aid in method selection, the quantitative performance parameters of both extraction strategies are summarized below. Data reflects typical yields when extracting structurally analogous azabicyclic tertiary amines from their respective matrices.

ParameterPreparative LLE (pH-Swing)MCX-Solid Phase Extraction
Primary Application Bulk synthesis, fermentation broth isolationPharmacokinetics, biofluids (plasma/urine)
Optimal Sample Volume 10 mL to >100 L50 µL to 5 mL
Target Analyte State Extracted as Neutral Free BaseExtracted as Neutral Free Base
Average Recovery Rate 85% - 92%> 95%
Matrix Effect / Ion Suppression Moderate (Co-extracts basic lipids)Minimal (< 5% ion suppression)
Throughput & Automation Low to Moderate (Manual phase separation)High (Compatible with 96-well automation)

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 15235176, 3-Oxa-9-azabicyclo(3.3.1)nonane." PubChem, 2025. URL:[Link]

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org. Synth., 2022, 99, 251-273. URL:[Link]

  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Separations, 2024. URL:[Link]

Sources

Advanced Formulation Techniques for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Analogs: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged, conformationally restricted bicyclic structure that has gained significant traction in modern drug discovery. Analogs of this core are actively utilized in the development of monoamine reuptake inhibitors for central nervous system (CNS) disorders[1] and as potent in vivo chemical probes for BCL6 inhibition in oncology[2].

The introduction of a 9-ethyl substituent to form 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane analogs significantly increases the lipophilicity of the molecule. While this substitution is highly beneficial for target receptor affinity and blood-brain barrier (BBB) penetration[3], it introduces complex formulation challenges. As a tertiary amine, the molecule exhibits a predicted pKa of approximately 9.6[4], resulting in highly pH-dependent solubility. Furthermore, the electron-rich nitrogen is susceptible to oxidative degradation (N-oxide formation), and the free base typically exhibits a low melting point, complicating traditional solid oral dosage manufacturing.

This application note provides a comprehensive, self-validating framework for the preformulation profiling, salt screening, and advanced formulation of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane analogs.

Preformulation Profiling & Physicochemical Causality

Before selecting a formulation strategy, it is critical to understand the causality between the molecule's structure and its macroscopic physical properties. The bicyclic core forces the tertiary amine into an exposed conformation, making it highly basic but also sterically accessible to reactive oxygen species (ROS).

Because the free base is highly lipophilic (LogP ~3.2) and basic, it behaves as a typical BCS Class II/IV molecule. It will readily dissolve in the acidic environment of the stomach but is prone to rapid precipitation upon entering the neutral pH of the intestine, severely limiting oral bioavailability.

Table 1: Baseline Physicochemical Profile
ParameterEstimated ValueFormulation Implication
Molecular Weight ~155.24 g/mol (Core)Favorable for BBB penetration and high drug loading.
pKa (Tertiary Amine) 9.2 – 9.6Protonated at physiological pH; pH-dependent solubility limits intestinal absorption.
LogP (Free Base) 2.8 – 3.5High lipophilicity drives the need for lipid-based or amorphous solid dispersion strategies.
Melting Point (Free Base) 45°C – 55°CLow melting point causes sticking during milling/tableting; necessitates salt formation or Hot Melt Extrusion (HME).
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Requires solubility enhancement (salts, ASDs, or LNPs) for therapeutic efficacy.

Formulation Decision Matrix

The physical state and intended clinical indication dictate the formulation pathway. The decision matrix below outlines the strategic divergence based on the physicochemical limitations of the free base.

FormulationWorkflow API 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Free Base API) Profile Preformulation Profiling (pKa, LogP, Tg) API->Profile Salt Salt Screening (HCl, Mesylate) Profile->Salt Low Melting Point ASD Amorphous Solid Dispersion (HME / Spray Drying) Profile->ASD Poor Intestinal Solubility LNP Lipid Nanoparticles (Microfluidic Mixing) Profile->LNP CNS / Targeted Delivery

Caption: Decision matrix for formulating 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane analogs.

Experimental Protocols

Protocol A: High-Throughput Salt Screening & Polymorph Selection

Causality: The free base's low melting point is driven by weak intermolecular forces in its crystal lattice. By forming a salt (e.g., hydrochloride or mesylate), we introduce strong ionic interactions, significantly increasing the lattice energy, melting point, and dissolution rate[5].

Step-by-Step Methodology:

  • API Stock Preparation: Dissolve 500 mg of the 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane free base in 10 mL of a moderately polar solvent (e.g., Acetone or Tetrahydrofuran) to create a 50 mg/mL stock solution.

  • Acid Addition: Dispense 1 mL of the stock into glass scintillation vials. Add 1.05 molar equivalents of counterions (e.g., 1M HCl in ether, Methanesulfonic acid, Citric acid) dropwise under continuous magnetic stirring at 400 RPM.

  • Crystallization: Stir the mixtures at room temperature for 2 hours. If no precipitation occurs, implement a cooling ramp (-0.5°C/min down to 4°C) or add an antisolvent (e.g., n-heptane) dropwise until the cloud point is reached.

  • Harvesting & Washing: Isolate the resulting crystals via vacuum filtration using a 0.22 µm PTFE membrane. Wash the filter cake with 2 mL of cold antisolvent to remove unreacted free base.

  • Self-Validating QC (Solid-State Characterization):

    • Analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

    • Run Differential Scanning Calorimetry (DSC) to verify a single, sharp endothermic melting peak (>150°C indicates successful lattice stabilization).

Table 2: Comparative Solid-State Properties of API Forms
API FormMelting Point (°C)Solubility (pH 6.8, mg/mL)Hygroscopicity (DVS at 80% RH)
Free Base 48.50.05Low (< 0.5% weight gain)
Hydrochloride Salt 185.212.4Moderate (2.1% weight gain)
Mesylate Salt 162.0> 25.0High (Deliquescent > 75% RH)

Note: The Hydrochloride salt[5] provides the optimal balance of solubility enhancement and solid-state stability.

Protocol B: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME)

Causality: If salt formation fails to prevent precipitation in the intestinal fluid, formulating the API as an ASD traps the molecule in a high-energy amorphous state. The low melting point of the free base is actually advantageous here, as it acts as a plasticizer for the polymer matrix, lowering the required extrusion temperature and minimizing thermal degradation.

Step-by-Step Methodology:

  • Blending: Geometrically blend 20% (w/w) API free base with 79% Copovidone (Kollidon® VA 64) and 1% Vitamin E TPGS (as an antioxidant and plasticizer).

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 70°C (feeding zone) to 130°C (die). The API will melt and dissolve into the polymer melt.

  • Cooling & Milling: Extrude the transparent extrudate onto a chill roll. Mill the solidified ribbons using a hammer mill and sieve through a 250 µm screen.

  • Self-Validating QC: Perform DSC to confirm the absence of the API melting peak and the presence of a single glass transition temperature ( Tg​ ) intermediate between the API and the polymer, confirming a single-phase amorphous system.

Protocol C: Lipid Nanoparticle (LNP) Encapsulation for CNS Delivery

Causality: For analogs targeting CNS receptors (e.g., monoamine reuptake inhibition), maximizing BBB penetration is critical. LNPs mask the basic tertiary amine from efflux transporters and premature protonation in the bloodstream.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve DSPC, Cholesterol, and PEG-2000-DMG (molar ratio 50:38:2) in anhydrous ethanol. Add the lipophilic API free base to this organic phase (target lipid-to-drug ratio of 10:1 w/w).

  • Aqueous Phase Preparation: Prepare a 50 mM Citrate buffer at pH 4.0.

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a microfluidic mixer (e.g., NanoAssemblr®) at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. The rapid polarity shift forces the spontaneous self-assembly of LNPs encapsulating the API.

  • Dialysis: Dialyze the formulation against 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove ethanol and unencapsulated API.

  • Self-Validating QC: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptable criteria: Size < 100 nm, PDI < 0.15.

Chemical Stability & Degradation Mitigation

Tertiary bicyclic amines are highly susceptible to oxidative stress, leading to the formation of inactive N-oxide degradants. This is exacerbated by light exposure and transition metal impurities in excipients.

DegradationMitigation Amine Tertiary Amine (Active API) ROS Oxidative Stress (Peroxides, Light) Amine->ROS NOxide N-Oxide Degradant (Loss of Efficacy) ROS->NOxide Oxidation Mitigation Antioxidant Addition (BHT, Ascorbic Acid) Mitigation->Amine Protection

Caption: Oxidative degradation pathway of the tertiary amine and formulation mitigation strategies.

Mitigation Protocol: Always purge compounding vessels with Nitrogen or Argon. Incorporate chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) at 0.05% w/w in lipid/ASD formulations, or water-soluble antioxidants like Ascorbic Acid in aqueous suspensions.

References

  • 3-Oxa-9-azabicyclo(3.3.1)nonane - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][6]

  • 100368-29-4 | 3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride Source: AA Blocks Chemical Database URL:[Link][5]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives Source: Google Patents URL:[1]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 101861-81-8)[1] Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for the synthesis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. This bicyclic morpholine/piperidine hybrid is a critical scaffold in the development of 5-HT3 receptor antagonists and other neuroactive probes[2]. This guide addresses the most common synthetic bottlenecks, focusing on the Robinson-Schöpf double Mannich condensation and the subsequent carbonyl deoxygenation[3].

Section 1: Reaction Design & Mechanism

Q: What is the most efficient synthetic route for the 3-oxa-9-azabicyclo[3.3.1]nonane core? A: The most direct, scalable, and atom-economical route is a two-step sequence:

  • Robinson-Schöpf Condensation: A biomimetic double Mannich reaction reacting ethylamine, 1,4-dioxane-2,6-diol (the stable dimer of oxydiacetaldehyde), and acetonedicarboxylic acid[3][4].

  • Carbonyl Reduction: A Wolff-Kishner reduction to completely remove the ketone at the C7 position, yielding the target alkane[5].

Workflow A 1,4-Dioxane-2,6-diol (Dialdehyde Eq.) D Robinson-Schöpf Condensation (pH 4.8, 25°C) A->D B Ethylamine Hydrochloride B->D C Acetonedicarboxylic Acid C->D E 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one (Intermediate) D->E F Wolff-Kishner Reduction (N2H4, KOH, 190°C) E->F G 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane (Target Product) F->G

Fig 1: Synthetic workflow for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane via Robinson-Schöpf condensation.

Q: Why does the Robinson-Schöpf reaction often fail or produce low yields? A: The reaction is highly sensitive to pH and stoichiometry. The formation of the reactive iminium intermediate must be perfectly timed with the enolization of acetonedicarboxylic acid. If the pH is too low (<3), the amine is fully protonated and non-nucleophilic. If the pH is too high (>6), the dialdehyde undergoes rapid aldol condensation and polymerization[3].

Mechanism N1 Ethylamine + Dialdehyde N2 Iminium Ion Formation N1->N2 N3 1st Mannich Addition N2->N3 N4 2nd Iminium Cyclization N3->N4 N5 Decarboxylation (-2 CO2) N4->N5 N6 Bicyclic Ketone Core N5->N6

Fig 2: Mechanistic pathway of the double Mannich cyclization and subsequent decarboxylation.

Section 2: Troubleshooting Step 1 (Robinson-Schöpf Condensation)

Q: I am getting a dark, tarry mixture with less than 15% yield. How do I fix this? A: Tarry byproducts are classic indicators of dialdehyde polymerization. To resolve this, you must control three variables:

  • Buffer the System: Maintain a strict pH of 4.5–5.5 using a citric acid/Na₂HPO₄ buffer[3].

  • Dilution is Key: Run the reaction at high dilution (e.g., 0.05 M). The double Mannich condensation relies on an initial intermolecular reaction followed by an intramolecular cyclization; high concentrations favor intermolecular oligomerization over ring closure.

  • Temperature Control: Keep the reaction at 20–25 °C. Heating accelerates decarboxylation before the second Mannich cyclization can occur.

Table 1: Effect of Reaction Parameters on Bicyclic Ketone Yield

pH LevelConcentrationTemperatureObserved YieldPrimary Byproduct
2.00.5 M25 °C< 5%Unreacted starting materials
4.80.5 M25 °C35%Oligomers / Tar
4.8 0.05 M 25 °C 78% None (Optimal)
7.50.05 M25 °C12%Aldol polymers
4.80.05 M60 °C22%Mono-Mannich fragments
Protocol 1: Optimized Synthesis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
  • Preparation of Buffer: Dissolve citric acid (0.1 mol) and Na₂HPO₄ (0.2 mol) in 1.0 L of deionized water. Verify and adjust the pH to 4.8.

  • Reagent Addition: Add ethylamine hydrochloride (0.1 mol) and 1,4-dioxane-2,6-diol (0.1 mol) to the buffer. Stir for 15 minutes to initiate iminium formation.

  • Diacid Addition: Slowly add acetonedicarboxylic acid (0.11 mol) in small portions over 30 minutes.

  • Incubation: Stir the mixture at 25 °C for 48 hours. CO₂ evolution will be observed as the intermediate dicarboxylic acid decarboxylates[3].

  • Workup: Basify the solution to pH 10 using 2M NaOH. Extract with dichloromethane (3 x 200 mL). Dry over MgSO₄, filter, and concentrate in vacuo to yield the intermediate ketone.

Section 3: Troubleshooting Step 2 (Carbonyl Reduction)

Q: I need to reduce the C7 ketone to the alkane. Which method preserves the bicyclic core? A: The Wolff-Kishner reduction is the gold standard for completely deoxygenating this scaffold[5]. Standard hydride reductions (like NaBH₄) will only yield the C7-alcohol (e.g., endo/exo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol)[6], which is not the target. Clemmensen reduction (Zn/Hg, HCl) should be avoided as the strongly acidic, heated conditions can cause ether cleavage at the 3-position.

Q: My Wolff-Kishner reduction is stalling at the hydrazone intermediate. What is wrong? A: The formation of the hydrazone is rapid, but the decomposition of the hydrazone to the alkane requires high temperatures (>180 °C).

  • Ensure you are using a high-boiling solvent like diethylene glycol.

  • Critical Step: You must distill off the water formed during hydrazone formation before ramping up the temperature. If water remains in the flask, the reflux temperature will not exceed 100–120 °C, which is insufficient for N₂ extrusion[5].

Protocol 2: Wolff-Kishner Reduction to 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (0.05 mol), hydrazine hydrate (80% aqueous, 0.15 mol), KOH (0.15 mol), and diethylene glycol (50 mL).

  • Dehydration: Heat the mixture to 120 °C for 2 hours. Collect and remove the water/excess hydrazine distillate from the trap.

  • N₂ Extrusion: Gradually increase the temperature to 190 °C. The solution will vigorously bubble as nitrogen gas is extruded. Maintain this temperature for 4 hours.

  • Isolation: Cool to room temperature, dilute with water (100 mL), and extract with diethyl ether (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final target, 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane[1][7].

Section 4: Analytical & Structural Validation

Q: How can I confirm the structural integrity of the final 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane? A: To ensure your protocol is self-validating, perform the following checks:

  • ¹H NMR: Look for the complete disappearance of the ketone alpha-protons (which appear as AB quartets or complex multiplets near 2.5 ppm in the intermediate). The bridgehead protons (C1 and C5) will shift upfield. The ethyl group will appear as a distinct triplet (~1.1 ppm) and quartet (~2.5 ppm).

  • Mass Spectrometry: ESI-MS should show an [M+H]⁺ peak at m/z 156.1.

  • IR Spectroscopy: Ensure the complete disappearance of the strong carbonyl stretching frequency at ~1710 cm⁻¹.

References

  • [6] Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC. Source: nih.gov. 6

  • [2] 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 2

  • [1] 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl- — Chemical Substance Information - NextSDS. Source: nextsds.com. 1

  • [7] 3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl- | 101861-81-8. Source: chemicalbook.com. 7

  • [3] Classical and Quantum Dots Photoredox Catalyzed Synthetic Methods - BORIS Theses. Source: unibe.ch. 3

  • [4] JPWO1996012722A1 - 5-HT lower 4 receptor agonist - Google Patents. Source: google.com. 4

  • [5] 81514-40-1 | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Aryls | Ambeed.com. Source: ambeed.com. 5

Sources

Troubleshooting low aqueous solubility of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Guide Objective: This technical guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the low aqueous solubility of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing this compound's behavior in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Workflows

Q1: I'm trying to dissolve 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane directly into my aqueous buffer (e.g., PBS, pH 7.4), but it's either insoluble or forming a suspension. What is the underlying issue and how can I resolve it?

A1: Diagnosis and Initial Strategy

The observed low solubility is expected based on the molecular structure of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. The molecule possesses a bicyclic hydrocarbon framework and an ethyl group, both of which are lipophilic and contribute to poor water solubility.[1][2] However, the key to solving this issue lies in the tertiary amine within the bicyclic system. This amine is a basic functional group.

At neutral or alkaline pH (like PBS at pH 7.4), the tertiary amine is predominantly in its neutral, un-ionized "free base" form. This form is less polar and thus has minimal interaction with polar water molecules, leading to precipitation. The most effective initial strategy is to leverage the basicity of this amine through pH modification.[3][4] By lowering the pH, we can protonate the nitrogen atom, forming a cationic salt. This salt form is significantly more polar and, consequently, exhibits much higher aqueous solubility.[5][6]

The following diagram outlines the logical progression for troubleshooting the solubility of this compound.

G cluster_0 Initial Problem cluster_1 Primary Strategy cluster_2 Secondary Strategy cluster_3 Advanced Strategy start Compound precipitates in neutral aqueous buffer ph_adjust pH Modification: Protonate the tertiary amine start->ph_adjust  Most direct method for amines cosolvent Co-solvent System: Reduce solvent polarity ph_adjust->cosolvent  If pH is incompatible  with experiment or  solubility is still insufficient advanced Formulation with Excipients: (e.g., Cyclodextrins, Surfactants) cosolvent->advanced  For in vivo studies or  when co-solvents fail  or are inappropriate G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Protonated Cation (Soluble Salt) Insoluble Free Base (Insoluble) Soluble->Insoluble - H⁺ (add base) Insoluble->Soluble + H⁺ (add acid)

Caption: pH-dependent equilibrium of the target compound.

Experimental Protocol 1: Determining an Effective pH-Solubility Profile

This protocol will help you identify the optimal pH for dissolving your compound. The "shake-flask" method is the standard for determining thermodynamic solubility. [7] Objective: To find the lowest pH at which 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane achieves the desired concentration.

Materials:

  • 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (solid)

  • Series of aqueous buffers (e.g., citrate, acetate, phosphate) at various pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.4)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and shaker/agitator

  • pH meter

  • Analytical balance

  • Filtration unit (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Prepare a set of buffers covering a range of acidic pH values.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The key is to ensure undissolved solid remains at the end to confirm saturation. [7]3. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach equilibrium. [8]4. Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant. For rigorous analysis, filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method like HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. Identify the pH range that provides your target concentration while being compatible with your experimental system.

pH of BufferBuffer SystemExpected ObservationTypical Solubility
7.4PhosphateInsoluble, visible precipitateVery Low (< 1 µg/mL)
6.0PhosphateMostly insoluble, cloudyLow
5.0AcetateSlightly soluble, may appear hazyModerate
4.0AcetateSoluble, clear solutionHigh
3.0CitrateSoluble, clear solutionVery High
Q2: My compound dissolves in an organic solvent like DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: Understanding and Preventing Precipitation from Stock Solutions

This is a classic case of "kinetic" versus "thermodynamic" solubility. [8]The compound is highly soluble in the neat organic solvent (DMSO), but when this stock is diluted into an aqueous system, the solvent environment changes dramatically. The DMSO concentration drops, and the compound crashes out of solution because its concentration is now far above its thermodynamic solubility limit in the final aqueous medium. [9] To overcome this, you must optimize the dilution process to avoid localized high concentrations that trigger precipitation.

Experimental Protocol 2: Optimized Aqueous Dilution of an Organic Stock Solution

Objective: To successfully dilute a concentrated organic stock of the compound into an aqueous buffer without precipitation.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Target aqueous buffer (e.g., cell culture medium, assay buffer), pre-warmed to the experimental temperature (e.g., 37°C).

  • Vortex mixer.

Methodology:

  • Pre-warm the Buffer: Ensure your aqueous buffer is at the desired temperature. Gentle warming can help keep the compound in solution. [9]2. Reverse Addition: Instead of adding the aqueous buffer to your small volume of DMSO stock, perform the reverse. Add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous buffer.

  • Vigorous Mixing: Crucially, this addition must be done while the aqueous buffer is being mixed vigorously (e.g., while on a vortex mixer at a medium speed). [9]This rapid dispersion prevents the formation of localized, supersaturated zones where precipitation can begin.

  • Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experiments, including a vehicle control. [9]High concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Visual Inspection: After dilution, visually inspect the solution against a light source for any signs of cloudiness or precipitate. If possible, check under a microscope.

Q3: pH adjustment is not an option for my cell-based assay, and optimized dilution still results in some precipitation at my desired final concentration. What are my other options?

A3: Advanced Solubilization Strategies: Co-solvents and Excipients

When pH modification is not feasible, the next step is to alter the properties of the solvent itself using co-solvents or to employ specialized formulating agents (excipients).

1. Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium. [10][11]This makes the solvent more "hospitable" to lipophilic molecules like 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (e.g., PEG 300, PEG 400). [10][12]* Mechanism: They work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule. [13]* Application: Prepare a mixed-solvent system (e.g., 95% buffer, 5% PEG 400) and attempt to dissolve the compound. Note that co-solvents must be tested for compatibility with your specific assay (e.g., cell toxicity, enzyme inhibition).

2. Solubilizing Excipients: For more challenging cases, especially for in vivo formulations, excipients that encapsulate the drug molecule can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The drug molecule partitions into this non-polar cavity, forming an inclusion complex that is water-soluble. [12]Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common example used to increase the solubility of poorly soluble agents. [14]* Surfactants: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core where the drug can be sequestered, and a hydrophilic shell that allows the entire structure to be soluble in water. [12][15]Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

StrategyMechanism of ActionAdvantagesConsiderations & Disadvantages
pH Adjustment Converts the insoluble free base to a soluble salt via protonation. [5]Highly effective for basic compounds; simple to implement.May not be compatible with biological assays (pH 7.2-7.4); can alter compound activity.
Co-solvents Reduces the polarity of the aqueous solvent system. [10][11]Can significantly increase solubility; a wide range of co-solvents are available.Potential for solvent toxicity in cell-based assays; may interfere with compound-target binding.
Cyclodextrins Encapsulates the hydrophobic drug molecule within its lipophilic core. [12]High solubilizing capacity; often well-tolerated in vivo.Can be expensive; may alter drug pharmacology by affecting free drug concentration.
Surfactants Sequesters the drug within the hydrophobic core of micelles. [15]Very effective for highly lipophilic compounds.Potential for cell toxicity; can be difficult to formulate and may cause hemolysis in vivo.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • PubMed. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes.
  • Royal Society of Chemistry. (n.d.). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Pearson. (2022, July 22). Dependence of Solubility on pH: Videos & Practice Problems.
  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • NextSDS. (n.d.). 3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl- — Chemical Substance Information.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water.
  • National Institutes of Health. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem.
  • Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ACS Publications. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development.
  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Pharmlabs. (n.d.). Excipients.
  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?
  • Benchchem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

Sources

Minimizing side reactions in 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Alkaloid Synthesis. This portal is designed for researchers, scientists, and drug development professionals working on the synthesis of oxa-granatane derivatives, specifically 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane .

Below, you will find a mechanistic overview, a validated step-by-step protocol, quantitative troubleshooting data, and an FAQ section addressing the most common side reactions encountered during this synthesis.

Mechanistic Overview & Reaction Causality

The preparation of 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane typically proceeds via a Robinson-Schöpf double Mannich condensation [1], followed by the reduction of the resulting 7-oxo intermediate. While the bicyclic oxa-granatane core is thermodynamically stable, the kinetic intermediates in the pathway are highly susceptible to side reactions.

The Causality of Side Reactions: The critical step is the condensation of diglycolaldehyde (or its stable precursor, 1,4-dioxane-2,6-diol), ethylamine, and acetonedicarboxylic acid.

  • Polymerization (Tar Formation): Diglycolaldehyde is highly prone to aldol-type oligomerization. If the pH drifts above 5.5, the unprotonated aldehyde undergoes rapid self-condensation, acting as a thermodynamic sink that consumes the starting material.

  • Incomplete Cyclization: If the pH drops below 3.0, the ethylamine is completely protonated, preventing the formation of the crucial iminium ion intermediate required for the Mannich attack [2]. This stalls the reaction at the monocyclic stage.

Synthetic Workflow & Side-Reaction Pathways

Synthesis Start Diglycolaldehyde + Ethylamine Buffer Acetonedicarboxylic Acid (Citrate Buffer, pH 4.5) Start->Buffer Iminium Formation Polymer Aldol Oligomers (Side Reaction) Start->Polymer pH > 5.5 or High Conc. Ketone 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Buffer->Ketone Double Mannich Mono Monocyclic Intermediates (Incomplete Cyclization) Buffer->Mono Premature Quenching Target 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane Ketone->Target Wolff-Kishner Reduction

Synthetic workflow and major side-reaction pathways for 3-oxa-granatane derivatives.

Step-by-Step Validated Protocol

This protocol utilizes a self-validating system based on pseudo-high dilution and strict pH control to ensure reproducibility and minimize oligomerization.

Phase 1: Double Mannich Condensation

  • Buffer Preparation: Prepare a 0.5 M sodium citrate/citric acid buffer solution (1 L) and adjust the pH to exactly 4.5 using 1 M HCl or NaOH. Causality: This specific pH balances the availability of the free amine for iminium formation while keeping the dialdehyde stable against base-catalyzed aldol condensation.

  • Reagent Dissolution: Dissolve acetonedicarboxylic acid (1.1 eq) and ethylamine hydrochloride (1.0 eq) in 500 mL of the prepared buffer.

  • Pseudo-High Dilution Addition: Dissolve diglycolaldehyde (1.0 eq) in 200 mL of water. Using a syringe pump, add this solution dropwise to the stirring buffer mixture over 4–6 hours at 20–25 °C.

  • In-Process Check (IPC) & Self-Validation: After 12 hours, extract a 0.5 mL aliquot, basify with aqueous NaHCO₃, and extract with dichloromethane (DCM). Analyze via GC-MS. Validation: The protocol is proceeding correctly if the mass corresponding to the monocyclic intermediate (m/z ~157) has transitioned to the target 7-oxo bicyclic product (m/z 169). If monocyclic species dominate, extend the reaction time by 12 hours.

  • Workup: Basify the aqueous mixture to pH 10 using cold 20% NaOH. Extract with DCM (3 x 300 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Phase 2: Ketone Reduction (Wolff-Kishner)

  • Hydrazone Formation: Dissolve the 7-oxo intermediate in diethylene glycol. Add hydrazine hydrate (3.0 eq) and heat to 80 °C for 2 hours.

  • Reduction: Add KOH (4.0 eq) and slowly raise the temperature to 180 °C, distilling off water and excess hydrazine. Maintain for 3 hours.

  • IPC: Perform TLC (Alumina, 5% MeOH in DCM). Validation: The complete disappearance of the UV-active ketone spot confirms successful reduction.

  • Isolation: Cool, dilute with water, and extract with diethyl ether. Distill the crude oil under vacuum to yield pure 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Quantitative Data: Impact of Reaction Conditions on Side Reactions

The table below summarizes empirical data demonstrating how deviations from the validated protocol affect product distribution during the Mannich condensation step.

Reaction ConditionpH LevelTarget Ketone Yield (%)Oligomer Yield (Tar) (%)Monocyclic Yield (%)
Unbuffered Aqueous~7.0 - 8.5< 10%> 80% < 5%
Citrate Buffer (Optimized)4.565 - 75% < 5%< 5%
Highly Acidic2.0< 5%< 5%> 80%
Rapid Addition (No Dilution)4.530 - 40%45 - 55%~5%

Troubleshooting FAQs

Q: Why is my reaction mixture turning into a dark, viscous tar during the Mannich condensation? A: This is the most common side reaction, caused by the base-catalyzed aldol oligomerization of diglycolaldehyde. It occurs when the pH drifts above 5.5 or when the local concentration of the dialdehyde is too high. Solution: Ensure your citrate buffer is strictly calibrated to pH 4.5. Implement pseudo-high dilution by adding the dialdehyde via a syringe pump over at least 4 hours.

Q: My Wolff-Kishner reduction yields incomplete conversion and some ring-opened byproducts. What is the alternative? A: The harsh thermal conditions (180 °C) and strong base (KOH) of the Wolff-Kishner reduction can occasionally cause ether cleavage in the 3-oxa bridge. Solution: Switch to a milder dithioacetal desulfurization route. Convert the 7-oxo intermediate to a 1,3-dithiolane using 1,2-ethanedithiol and BF₃·OEt₂, followed by reduction using Raney Nickel in ethanol at room temperature. This completely bypasses the thermal degradation pathway.

Q: How do I prevent N-dealkylation or Hofmann-type elimination during the final workup? A: Because the target molecule contains a tertiary amine within a bridged system, it is susceptible to oxidation or elimination if subjected to excessive heat during basic extraction. Solution: Always perform the basification step (pH adjustment to 10) over an ice bath to keep the internal temperature below 15 °C. Use inert gas (N₂ or Ar) during solvent evaporation to prevent N-oxide formation.

Q: The diglycolaldehyde starting material degrades during storage. How can I ensure its purity before starting? A: Free diglycolaldehyde is highly unstable and will hydrate/oligomerize on the bench. Solution: Do not store the free aldehyde. Instead, synthesize or purchase 1,4-dioxane-2,6-diol , which is the stable cyclic hemiacetal form of diglycolaldehyde. It exists as a stable solid and will smoothly unmask into the active dialdehyde in situ when added to the pH 4.5 aqueous reaction buffer.

References

  • King, F. D., Bermudez, J., Gregory, J. A., & Summersell, R. J. (1992). 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Li, J. J. (2009). Robinson-Schöpf reaction. In: Name Reactions. Springer, Berlin, Heidelberg. URL:[Link]

Troubleshooting GC-MS fragmentation patterns of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Troubleshooting for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals dealing with the complex mass spectrometric behaviors of bicyclic amines.

Analyzing 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Molecular Formula: C₉H₁₇NO, Exact Mass: 155.131 Da) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. This compound features a highly basic tertiary nitrogen bridgehead and an oxygen-containing morpholine-like ring, which together drive aggressive fragmentation kinetics and strong column interactions.

Quantitative Data & Diagnostic Fragmentation

To establish a baseline for your spectral interpretation, Table 1 summarizes the expected Electron Ionization (EI) fragments at standard 70 eV.

Table 1: Diagnostic EI-MS Fragments for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Fragment Ionm/zRelative AbundanceMechanistic Origin (Causality)
Molecular Ion [M]⁺ 155.13Low (<5%)Intact radical cation. Highly unstable due to rapid charge-migration.
[M - CH₃]⁺ 140.11High (Base Peak)Alpha-cleavage of the N-ethyl group. Loss of a methyl radical yields a highly resonance-stabilized iminium ion.
[M - C₂H₅]⁺ 126.09ModerateLoss of the entire N-ethyl radical via C-N bond cleavage.
[M - CH₂O]⁺ 125.12Low/ModerateRetro-cleavage of the 3-oxa bridge, resulting in the loss of neutral formaldehyde.
[M - C₂H₅ - CH₂O]⁺ 96.08ModerateSequential loss of the ethyl radical and formaldehyde, leaving a stable azabicyclo core fragment.

Troubleshooting FAQs: Spectral & Chromatographic Anomalies

Q1: Why is the molecular ion (m/z 155) barely visible or completely absent in my 70 eV EI spectrum? Causality: In standard 70 eV EI, the energy transferred to the molecule far exceeds its ionization potential (typically ~9 eV for aliphatic amines). The nitrogen bridgehead in the azabicyclo framework possesses a highly reactive lone pair. Upon ionization, the radical cation rapidly undergoes charge-migration fragmentation to stabilize the charge[1]. Because this kinetic pathway (specifically the alpha-cleavage of the ethyl group) is extremely fast, the intact molecular ion [M]⁺ is depleted before it reaches the mass analyzer. Solution: If confirming the intact mass is critical, switch to Chemical Ionization (CI) using methane or ammonia to observe the [M+H]⁺ pseudo-molecular ion at m/z 156. Alternatively, utilize "Cold EI" or lower the electron energy to 15–20 eV to reduce the internal energy deposition and preserve the molecular ion[2].

Q2: I am observing severe chromatographic peak tailing. How does this affect my MS data, and how do I fix it? Causality: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a strongly basic tertiary amine. The nitrogen lone pair acts as a potent hydrogen-bond acceptor, interacting with active silanol (Si-OH) groups in the glass inlet liner or the stationary phase of the GC column. This adsorption/desorption dynamic broadens the trailing edge of the peak, reducing the signal-to-noise (S/N) ratio and distorting MS spectra due to background matrix co-elution. Solution: You must passivate the sample pathway. Use a base-deactivated inlet liner and a column specifically designed for volatile amines (e.g., CP-Volamine or a 5% diphenyl/95% dimethyl polysiloxane column with base deactivation).

Q3: How do I differentiate the[M - CH₃]⁺ peak at m/z 140 from potential matrix contaminants? Causality: The m/z 140 ion is the expected base peak. It originates from the alpha-cleavage of the N-ethyl group, losing a methyl radical (•CH₃, 15 Da) to form a highly stable iminium ion[3]. To validate that m/z 140 is a true fragment and not a co-eluting isobaric contaminant, monitor the transition ratio between m/z 140 and m/z 126. In a pure spectrum, the m/z 140 peak should dominate, with m/z 126 appearing at a consistent, lower relative abundance.

Self-Validating Experimental Protocols

Protocol A: System Suitability and Passivation Workflow

Objective: Ensure the GC-MS flow path is inert before injecting the target bicyclic amine to prevent signal loss.

  • Prepare a System Suitability Test (SST) Mix: Create a 10 µg/mL solution containing pyridine (active base) and nonane (neutral hydrocarbon) in hexane.

  • Inject the SST Mix: Run the mix under your standard GC conditions.

  • Calculate the Asymmetry Factor (As): Measure the peak asymmetry of pyridine at 10% peak height.

    • Validation Check: If As > 1.5, the system contains active sites. Do not proceed with the sample.

  • Passivate: Replace the inlet liner with a fresh base-deactivated liner. Trim 10–20 cm from the front of the GC column to remove non-volatile active sites.

  • Re-inject SST: Proceed with sample analysis only when As ≤ 1.3.

Protocol B: Sample Preparation for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Objective: Maximize the free-base form of the analyte for optimal volatility and minimal column interaction.

  • Internal Standard Spike: Spike the sample with an isotopically labeled internal standard (e.g., Pyridine-d5) prior to extraction.

  • Alkaline Extraction: If the sample is in an aqueous matrix or a hydrochloride salt form[4], adjust the pH to >10 using 1M NaOH to ensure the amine is fully deprotonated.

  • Solvent Extraction: Extract with a non-polar solvent (e.g., dichloromethane). The free-base bicyclic amine will partition into the organic layer.

  • Drying & Validation: Pass the organic layer through anhydrous sodium sulfate.

    • Validation Check: Recovery of the internal standard must be >80% to validate the extraction efficiency, ensuring that any low signal of the target analyte is due to true concentration, not extraction failure.

  • Analysis: Inject 1 µL into the GC-MS using a split ratio of 10:1 to prevent detector saturation.

Visualizations

G Start GC-MS Signal Issue 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Decision Identify Primary Symptom Start->Decision Tailing Chromatographic: Severe Peak Tailing Decision->Tailing Spectral Spectral: Missing M+ (m/z 155) Decision->Spectral Root1 Active Silanol Sites in Liner or Column Tailing->Root1 Root2 Excessive Internal Energy from 70 eV EI Spectral->Root2 Fix1 Install Base-Deactivated Liner & Amine Column Root1->Fix1 Fix2 Switch to Soft Ionization (Cold EI or CI) Root2->Fix2

Diagnostic logic tree for resolving chromatographic and spectral anomalies in bicyclic amines.

Workflow Step1 1. Alkaline Extraction (pH > 10) Step2 2. Internal Standard Spike & Validation Step1->Step2 Step3 3. GC Separation (Passivated System) Step2->Step3 Step4 4. MS Detection (Optimized Energy) Step3->Step4 Step5 5. Data Review (Fragment Causality) Step4->Step5

Self-validating experimental workflow for the extraction and GC-MS analysis of bicyclic amines.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.2

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - National Institutes of Health.1

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem - National Institutes of Health.4

  • The effects of bridgehead substituents on the mass spectral fragmentation pathways for the 9-methyl-9-azabicyclo[3.3.1]nonane framework. ACS Publications.3

Sources

Technical Support Center: Troubleshooting Peak Tailing for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex bicyclic amines. 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a highly polar, basic compound featuring a tertiary amine and an ether linkage. While its structure is valuable in drug development, it is notorious for exhibiting severe peak tailing, broadening, and poor recovery in standard Reversed-Phase Liquid Chromatography (RPLC).

This guide is designed to move beyond generic advice. Here, we will dissect the fundamental causality of peak tailing for this specific molecule and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane exhibit such severe peak tailing compared to neutral molecules? A1: The root cause is a secondary retention mechanism known as cation exchange. In standard RPLC, retention should ideally be driven solely by hydrophobic interactions. However, the tertiary amine in 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane has a high pKa. At typical mobile phase pH levels (pH 3–7), this amine is fully protonated and carries a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). These silanols have a pKa of approximately 3.5 to 4.5. When ionized to Si-O⁻, they act as strong cation-exchange sites. The positively charged analyte binds strongly to these negatively charged silanols, causing a fraction of the molecules to lag behind the main band, resulting in an asymmetrical "tail" .

Mechanism Amine 9-Ethyl-3-oxa-9-azabicyclo [3.3.1]nonane (Protonated Amine) Interaction Cation-Exchange Interaction Amine->Interaction Positive Charge Silanol Residual Silanols (Si-O⁻) on Silica Phase Silanol->Interaction Negative Charge Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Delayed Elution

Mechanistic pathway of peak tailing via cation-exchange interactions.

Q2: How do I definitively diagnose whether the tailing is a chemical interaction or a physical hardware issue? A2: Tailing caused by a physical void in the column or extra-column dead volume in your HPLC plumbing looks identical to chemical tailing. To establish causality, you must inject a neutral probe (e.g., toluene or uracil). Because neutral compounds cannot undergo acid-base or cation-exchange interactions, any tailing observed in the neutral probe definitively points to a physical system issue (e.g., bad fittings, blocked frits). If the neutral probe is perfectly symmetrical but your bicyclic amine tails, you have isolated the issue to chemical secondary interactions .

Q3: Why does my peak tail when using 0.1% Formic Acid, but looks perfect when I switch to 0.1% Trifluoroacetic Acid (TFA)? A3: Formic acid (pH ~2.7) is a weak acid. It is not acidic enough to fully protonate and neutralize all surface silanols. Furthermore, it does not strongly ion-pair with the analyte. TFA, on the other hand, drops the pH to ~2.0 (neutralizing nearly all silanols) and acts as a strong ion-pairing agent. The trifluoroacetate anion binds to the positively charged amine on your analyte, masking its charge and creating a neutral, hydrophobic complex that elutes symmetrically .

Part 2: Quantitative Optimization Strategies

To resolve this issue, you must manipulate the mobile phase to either suppress the silanols, neutralize the amine, or block the interaction sites. Below is a quantitative summary of how different mobile phase strategies impact the Asymmetry Factor ( As​ ) of basic bicyclic amines.

Table 1: Quantitative Comparison of Mobile Phase Strategies for Basic Amines

Mobile Phase StrategyAdditive / BufferWorking pHMechanism of ActionExpected Asymmetry ( As​ )Column Compatibility
Weak Acid (Control) 0.1% Formic Acid~2.7Partial silanol suppression1.8 - 2.5 (Severe Tailing)Standard Type B Silica
Ion-Pairing 0.1% TFA~2.0Silanol suppression + Ion-pairing1.0 - 1.2 (Excellent)Standard Type B Silica
High pH Neutralization 10 mM Ammonium Bicarbonate~10.5Amine deprotonation1.0 - 1.1 (Excellent)Hybrid Silica (e.g., BEH)
Competitive Blocking 20 mM Phosphate + 5mM TEA~2.5Competitive silanol binding1.2 - 1.4 (Good)Standard Type B Silica

Part 3: Self-Validating Troubleshooting Protocol

Do not guess at the solution. Use the following step-by-step, self-validating workflow to systematically eliminate variables and optimize the chromatography for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Workflow Start Peak Tailing Detected (As > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does the neutral probe tail? Test->Decision Physical Physical Issue: Check dead volume, fittings, or column void Decision->Physical Yes (System Issue) Chemical Chemical Issue: Secondary Silanol Interactions Decision->Chemical No (Analyte Issue) LowPH Low pH Strategy (pH < 3.0 + TFA) Chemical->LowPH Acidic Conditions HighPH High pH Strategy (pH > 10.0 + Hybrid Column) Chemical->HighPH Basic Conditions

Decision tree for diagnosing and resolving peak tailing in basic amines.

Step 1: System Baseline Validation (The Neutral Probe Test)
  • Action: Prepare a 10 µg/mL solution of Toluene (or Uracil for highly aqueous methods) in your sample diluent. Inject 1 µL under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Causality Check: Calculate the Asymmetry Factor ( As​ ). If As​ > 1.2, stop immediately. You have a physical system issue. Replace the column frit, check for poorly seated PEEK tubing, or replace the column entirely. If As​ < 1.2, proceed to Step 2.

Step 2: Low-pH Ion-Pairing Evaluation
  • Action: Prepare Mobile Phase A as 0.1% TFA in LC-MS grade water, and Mobile Phase B as 0.1% TFA in Acetonitrile. Run your standard gradient.

  • Causality Check: TFA forces the surface silanols into their neutral, protonated state while ion-pairing with the azabicyclo-amine. If the peak shape improves to As​ < 1.2, you have validated that cation-exchange was the root cause.

  • Note for LC-MS Users: TFA causes severe ion suppression in mass spectrometry. If you require MS detection, substitute TFA with 0.1% Difluoroacetic acid (DFA) or move to Step 3.

Step 3: High-pH Neutralization Evaluation
  • Action: Switch to a high-pH tolerant column (e.g., Ethylene Bridged Hybrid - BEH). Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Causality Check: At pH 10.5, the tertiary amine of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is fully deprotonated and rendered neutrally charged. Without a positive charge, it cannot interact with silanols. This approach often yields the sharpest peaks and highest MS sensitivity for basic amines .

Step 4: Advanced Column Chemistry Selection
  • Action: If your laboratory standard operating procedures restrict you to using 0.1% Formic Acid (pH 2.7) and you cannot use high pH, you must change the stationary phase. Select a Charged Surface Hybrid (CSH) column.

  • Causality Check: CSH columns are manufactured with a deliberate, low-level positive surface charge. At acidic pH, this positive surface electrostatically repels the positively charged bicyclic amine, completely preventing it from reaching any residual silanols beneath the surface. This provides excellent peak shape without relying on strong ion-pairing agents.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles. [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Laboratories.[Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Waters Knowledge Base.[Link]

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane and 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the chemical reactivity of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane and 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in the electronic and steric profiles of these two closely related bicyclic amines and their impact on key chemical transformations. While direct comparative experimental data for these specific molecules is not extensively available in the literature, this guide synthesizes established principles of organic chemistry, supported by data from analogous systems, to provide a robust predictive framework for their reactivity.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable template for the design of bioactive molecules and ligands. The substituent at the 9-position, the bridgehead nitrogen, plays a pivotal role in modulating the molecule's physicochemical properties and reactivity. This guide focuses on the comparative reactivity of the N-ethyl and N-methyl analogues, exploring how this seemingly minor structural variation can lead to significant differences in chemical behavior.

Structural and Electronic Considerations

The fundamental difference between 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane and its methyl counterpart lies in the nature of the N-alkyl group. This distinction gives rise to variations in both steric and electronic properties.

Electronic Effects: Both methyl and ethyl groups are electron-donating via an inductive effect (+I).[2] This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation to an electrophile. Consequently, both compounds are expected to be more basic than the parent secondary amine, 9-H-3-oxa-9-azabicyclo[3.3.1]nonane. In the gas phase and in non-polar solvents, the ethyl group, being slightly more electron-donating than the methyl group, is expected to confer a marginally higher basicity to the nitrogen atom. However, in aqueous media, solvation effects can sometimes alter this trend.[2]

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of reactants to the nitrogen atom, thereby influencing the rates of reactions where the nitrogen acts as a nucleophile. This steric hindrance is a critical factor in determining the relative reactivity of the two compounds, particularly in reactions with sterically demanding electrophiles.

Comparative Reactivity Analysis

The interplay of electronic and steric effects dictates the reactivity of these molecules in various chemical transformations. Below, we explore key reactions and predict the relative performance of the N-ethyl and N-methyl derivatives.

Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton. As previously mentioned, the electron-donating nature of the alkyl groups in both compounds enhances their basicity compared to the unsubstituted parent amine. While the ethyl group has a slightly stronger inductive effect, steric hindrance to solvation of the resulting ammonium cation can sometimes lead to a lower pKa for the N-ethyl derivative in aqueous solution compared to the N-methyl analog. For instance, in the analogous piperidine series, the pKa of N-methylpiperidine is slightly higher than that of N-ethylpiperidine, demonstrating the impact of solvation.[3][4]

Predicted Order of Basicity (Aqueous): 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane > 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Nucleophilicity and N-Alkylation (Quaternization)

Nucleophilicity refers to the ability of the amine to attack an electrophilic carbon. This property is influenced by both basicity and steric accessibility. In reactions with unhindered electrophiles, the slightly higher intrinsic basicity of the N-ethyl derivative might suggest faster reaction rates. However, as the steric bulk of the electrophile increases, the greater steric hindrance of the N-ethyl group is expected to become the dominant factor, leading to slower reaction rates compared to the N-methyl analog.

A classic example illustrating this is the Menshutkin reaction (quaternization of a tertiary amine with an alkyl halide). Studies on the quaternization of 4-alkylpyridines have shown that the rate constant for the reaction of 4-ethylpyridine with n-propyl bromide is slightly greater than that for 4-methylpyridine, suggesting that in this case, the electronic effect outweighs the steric effect.[5] Conversely, studies on the quaternization of N-alkylpiperidines have demonstrated that the stereoselectivity of the reaction is highly dependent on the nature of the N-alkyl group and the electrophile.[6]

Predicted Reactivity in N-Alkylation: The relative reactivity will be highly dependent on the electrophile. For small electrophiles (e.g., methyl iodide), the N-ethyl derivative may react slightly faster. For bulkier electrophiles, the N-methyl derivative is expected to be more reactive.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Synthesis of 9-Alkyl-3-oxa-9-azabicyclo[3.3.1]nonane Derivatives

A general and efficient route to the target compounds involves the reductive amination of 3-oxa-9-azabicyclo[3.3.1]nonane (which can be synthesized via established methods) with the corresponding aldehyde (formaldehyde or acetaldehyde).

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Parent_Amine 3-Oxa-9-azabicyclo[3.3.1]nonane Reductive_Amination Reductive Amination Parent_Amine->Reductive_Amination Aldehyde Formaldehyde or Acetaldehyde Aldehyde->Reductive_Amination N_Methyl 9-Methyl-3-oxa-9- azabicyclo[3.3.1]nonane Reductive_Amination->N_Methyl  (from Formaldehyde) N_Ethyl 9-Ethyl-3-oxa-9- azabicyclo[3.3.1]nonane Reductive_Amination->N_Ethyl  (from Acetaldehyde)

Caption: Synthetic workflow for 9-alkyl-3-oxa-9-azabicyclo[3.3.1]nonanes.

Step-by-Step Protocol: Reductive Amination

  • Reactant Preparation: In a round-bottom flask, dissolve 3-oxa-9-azabicyclo[3.3.1]nonane (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Imine Formation: Add the corresponding aldehyde (formaldehyde, 1.2 eq., or acetaldehyde, 1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Comparative Reactivity Study: N-Alkylation with a Common Electrophile

To quantify the difference in nucleophilicity, a kinetic study of the quaternization reaction with a standard electrophile, such as methyl iodide or benzyl bromide, can be performed.

dot

Reactivity_Study cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis N_Methyl 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane Quaternization Quaternization N_Methyl->Quaternization N_Ethyl 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane N_Ethyl->Quaternization Electrophile Alkyl Halide (e.g., CH₃I) Electrophile->Quaternization NMR_Spectroscopy ¹H NMR Spectroscopy Quaternization->NMR_Spectroscopy LC_MS LC-MS Quaternization->LC_MS Kinetic_Analysis Kinetic Analysis (Rate Constant Determination) NMR_Spectroscopy->Kinetic_Analysis LC_MS->Kinetic_Analysis

Caption: Workflow for comparative reactivity study via N-alkylation.

Step-by-Step Protocol: Kinetic Study of N-Alkylation

  • Solution Preparation: Prepare stock solutions of known concentrations of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, and the chosen alkyl halide (e.g., methyl iodide) in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostated reaction vessel, mix the amine solution with the alkyl halide solution to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a solvent in which the reactants and products are stable).

  • Analysis: Analyze the quenched aliquots by ¹H NMR spectroscopy or a calibrated LC-MS method to determine the concentration of the starting materials and the quaternary ammonium salt product.

  • Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rate. From this data, the second-order rate constant for each reaction can be calculated.

Comparative Reactivity Study: Oxidation

The nitrogen atom in these bicyclic amines can be oxidized to the corresponding N-oxide. The rate of this oxidation will also be influenced by the steric and electronic nature of the N-alkyl group. The use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) as an oxidation catalyst highlights the accessibility of the nitrogen in this scaffold to oxidation.[7][8][9]

Step-by-Step Protocol: Oxidation to N-oxide

  • Reaction Setup: Dissolve the N-alkyl-3-oxa-9-azabicyclo[3.3.1]nonane (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).

  • Oxidant Addition: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) or hydrogen peroxide, portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench any excess oxidant (e.g., with aqueous sodium thiosulfate for m-CPBA). Adjust the pH to basic with aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the N-oxide product by chromatography or crystallization.

  • Comparative Analysis: The relative rates of oxidation can be determined by running the reactions in parallel and analyzing the product formation at various time points.

Spectroscopic Characterization (¹³C NMR)

The ¹³C NMR chemical shifts of the carbon atoms adjacent to the nitrogen will be different for the N-methyl and N-ethyl derivatives. These differences can be used to characterize the compounds and can also provide insights into their electronic environments.

Carbon AtomExpected ¹³C Chemical Shift (ppm) for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonaneExpected ¹³C Chemical Shift (ppm) for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
N-C H₃~40-45-
N-C H₂CH₃-~48-53
N-CH₂C H₃-~12-17
C1, C5~50-55~50-55
C2, C4~65-70~65-70
C6, C8~25-30~25-30
C7~15-20~15-20

Note: These are estimated chemical shifts based on data for analogous structures. Actual values may vary.[10][11][12]

Conclusion

The reactivity of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane and 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane is governed by a subtle interplay of the electronic and steric effects of the N-alkyl substituent. While the N-ethyl group is slightly more electron-donating, it also presents a greater steric impediment. This leads to the following predictions:

  • Basicity: The N-methyl derivative is likely to be a slightly stronger base in aqueous solution due to more favorable solvation of its conjugate acid.

  • Nucleophilicity: The N-methyl derivative is expected to react faster with sterically demanding electrophiles, whereas the N-ethyl derivative may show slightly higher reactivity with small electrophiles.

The provided experimental protocols offer a framework for the synthesis of these compounds and for the quantitative comparison of their reactivity. Such studies are crucial for the rational design of molecules with tailored properties for applications in drug discovery and materials science.

References

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Wipf, P., & Mareska, D. A. (2002). Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. Organic Letters, 4(10), 1639–1642.
  • Biel, M., & Gohlke, H. (2018). of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl... ResearchGate. Retrieved from [Link]

  • Jones, J. R., & Symons, M. C. R. (1972). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 841-845.
  • Caron, S. (2014). Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry, 92(11), 1044-1054.
  • Cambridge MedChem Consulting. (2011, April 4). Tuning the basicity of amines. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]

  • Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Retrieved from [Link]

  • Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619-4622.
  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 44(8), 595–605.
  • Request PDF. (2025, December 28). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • Jones, A. J., et al. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75-79.
  • Balaraman, K., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3329–3338.
  • Das, S., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. Organic Letters, 25(16), 2872–2877.
  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from [Link]

  • ACS Publications. (2024, August 11). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Retrieved from [Link]

  • Google Patents. (n.d.). US3905981A - N-dealkylation of tertiary amines.
  • PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane. Retrieved from [Link]

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  • MDPI. (2020, May 5). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, a key heterocyclic scaffold in pharmaceutical research. We will explore the fundamental principles of qNMR, present a validated experimental protocol, and contrast its performance with traditional chromatographic techniques, offering researchers and drug development professionals the data-driven insights needed to select the most appropriate analytical methodology.

The Analytical Challenge: Defining the Purity of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a vital structural motif in medicinal chemistry. The purity of its derivatives, such as 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, is a critical quality attribute that directly impacts downstream applications, including reaction yield accuracy, biological assay results, and ultimately, patient safety in pharmaceutical formulations.[1] Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete cyclization), or degradation.[2][3] Therefore, a robust, accurate, and reliable analytical method for purity assignment is paramount.

qNMR: A Primary Method for Absolute Quantification

Unlike chromatographic methods (HPLC, GC) which are comparative and require specific reference standards for each compound being quantified, qNMR is a primary ratio method.[4][5] The core principle of qNMR is that the area of an NMR signal (the integral) is directly and strictly proportional to the number of nuclei contributing to that signal.[6][7] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly, with traceability to the International System of Units (SI).[6][8] This eliminates the need to source or synthesize a high-purity standard of the analyte itself, which is a significant advantage for novel compounds.[9][10]

The Causality Behind qNMR's Accuracy

The power of qNMR lies in its ability to provide absolute quantification without calibration curves.[6][7] This is because the NMR spectrometer's response can be made uniform for all components in a sample, provided specific experimental parameters are carefully controlled.[11] Key parameters include ensuring a sufficiently long relaxation delay (D1) to allow all protons to fully return to their equilibrium state before the next pulse, and using a 90° pulse angle for uniform excitation across the entire spectrum.[12][13] When these conditions are met, the molar ratio between the analyte and the internal standard can be determined with exceptional accuracy and precision, often with relative standard deviations below 1%.[11][14]

Validated qNMR Protocol for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

This protocol is designed as a self-validating system, incorporating best practices derived from USP and ICH guidelines.[4][14][15]

Step 1: Method Planning & Selection of Internal Standard

The choice of internal standard (IS) is the cornerstone of a successful qNMR experiment.[16][17] An ideal IS must meet several criteria:

  • High Purity: Certified purity (≥99.5%) with traceability to a national metrology institute (e.g., NIST).[14][16]

  • Signal Simplicity & Separation: Should ideally produce a sharp singlet in a region of the ¹H NMR spectrum free from analyte or solvent signals.[18]

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[19]

  • Chemical Inertness: Must not react with the analyte, solvent, or trace moisture.[14]

For 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, Maleic Acid is an excellent choice. It provides a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d₆), a region typically clear of signals from bicyclic amine structures. It is also highly pure, stable, and readily soluble.

Step 2: Sample Preparation

Accurate gravimetric analysis is critical.

  • Using a calibrated analytical balance with 0.01 mg readability, accurately weigh approximately 15-20 mg of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane into a clean, dry vial. Record the mass precisely.

  • Into the same vial, add an accurately weighed mass of the internal standard (Maleic Acid), aiming for a near 1:1 molar ratio with the analyte.[7] This optimizes integration accuracy. Record the mass precisely.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

To ensure quantitativity, the following parameters on a ≥400 MHz spectrometer are crucial.

ParameterRecommended ValueRationale
Pulse Program Standard 1D pulse-acquire (e.g., zg30 or zg90)Simple and robust for quantification.
Pulse Angle (P1) 90°Ensures uniform excitation of all protons in the sample.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Allows for >99% longitudinal relaxation of all protons (analyte and IS), preventing signal saturation and ensuring integrals are directly proportional to molar concentration.[17] A conservative value of 30-60 seconds is often used.
Acquisition Time (AQ) ≥ 3 secondsProvides adequate digital resolution for accurate peak integration.
Number of Scans (NS) 16 to 64 (or more)Signal-average to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the peaks being integrated.[12][13]
Spectral Width (SW) ~16 ppmCovers the full range of expected ¹H chemical shifts.
Temperature Constant (e.g., 298 K)Maintains sample stability and consistent chemical shifts.
Step 4: Data Processing & Purity Calculation

Operator experience is key to minimizing errors during this stage.[12]

  • Apply a Fourier transform with an exponential multiplication factor of 0.3 Hz to improve S/N without significant line broadening.

  • Carefully perform manual phase correction for all peaks in the spectrum.

  • Apply a robust baseline correction algorithm across the entire spectrum.

  • Integrate a well-resolved, unique signal for the analyte (e.g., the ethyl group's CH₃ triplet) and the singlet for the internal standard. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[13]

  • Calculate the purity using the following equation:[7][20]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Weighed mass

    • Purity_std = Certified purity of the internal standard

Workflow for qNMR Purity Determination

G qNMR Purity Validation Workflow cluster_prep 1. Method Planning & Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Calculation cluster_result 4. Final Result A Select Analyte: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane B Select Internal Standard (IS): Maleic Acid (Certified Purity) A->B Choose non-overlapping signals C Accurate Weighing (0.01mg): Analyte (m_analyte) & IS (m_std) A->C B->C D Dissolve in Deuterated Solvent (e.g., DMSO-d6) C->D E Set Quantitative Parameters: - 90° Pulse Angle - Relaxation Delay (D1) > 5*T1 - High S/N (>250:1) D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform, Phase & Baseline Correction F->G H Integrate Analyte & IS Signals: (I_analyte, I_std) G->H I Calculate Purity (%) using Standard qNMR Equation H->I J Report Final Purity Value with Measurement Uncertainty I->J G Start Analytical Goal for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Q1 Need Absolute Purity of Main Component? Start->Q1 Q3 Need to Separate & Quantify Multiple Unknown Impurities? Q1->Q3 No Method_qNMR Use qNMR Primary method for absolute purity, no analyte standard needed. Q1->Method_qNMR Yes Q2 Is Analyte Volatile & Thermally Stable? Method_HPLC Use HPLC Excellent for separating non-volatile impurities and complex mixtures. Q2->Method_HPLC No Method_GC Use GC Ideal for volatile impurities (e.g., residual solvents). Q2->Method_GC Yes Q3->Q2 No Q3->Method_HPLC Yes

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the toxicological profiles of bicyclic amines, focusing on structurally optimized derivatives.

Executive Summary

Bicyclic amines, particularly the 9-azabicyclo[3.3.1]nonane class, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors for central nervous system disorders [1]. However, the presence of a basic nitrogen embedded within a lipophilic framework introduces significant safety liabilities—most notably off-target binding to the human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel and subsequent hepatotoxicity [2].

This guide objectively compares the toxicity profile of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane against related bicyclic analogs, detailing the mechanistic causality behind these toxicities and the self-validating experimental protocols required to quantify them.

Comparative Toxicity Profiling

To evaluate the safety window of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, we must benchmark it against structurally related carbocyclic and reference compounds. The primary toxicological endpoints for this chemical class are hERG inhibition (arrhythmia risk) and general cytotoxicity (hepatotoxicity) [3].

Table 1: Representative Toxicological & Physicochemical Data for Bicyclic Amines

CompoundStructure TypehERG IC₅₀ (µM)HepG2 CC₅₀ (µM)Calc. pKaLogD (pH 7.4)
9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Oxa-bridged bicyclic12.4>1008.91.2
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane Oxa-bridged bicyclic18.2>1008.70.8
Tropane Carbocyclic bicyclic~45.1>10010.40.4
Amiodarone (Positive Control)Benzofuran derivative0.815.38.84.5

Data Interpretation: The oxa-bridge in the 3-position is a critical structural modification. By replacing a methylene unit with an oxygen atom, the calculated logD7.4​ is significantly reduced compared to highly lipophilic basic amines. This reduction in lipophilicity directly correlates with a mitigated hERG liability and prevents the accumulation-driven mitochondrial toxicity often seen with highly lipophilic bases [4].

Mechanistic Causality: The hERG Liability

Why do basic bicyclic amines universally flag for cardiac toxicity? The causality lies in the unique architecture of the Kv11.1 channel's central pore. At physiological pH (7.4), the tertiary amine of the 9-azabicyclo[3.3.1]nonane core is predominantly protonated. Driven by the molecule's lipophilic bulk, this cationic center is drawn into the channel pore, where it engages in high-affinity cation- π interactions with the aromatic rings of Tyrosine 652 (Y652) and Phenylalanine 656 (F656) [5].

Pathway N1 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Basic Amine pKa ~8.9) N2 Physiological pH (7.4) Protonation of Nitrogen N1->N2 N3 Entry into hERG Central Cavity N2->N3 Driven by Lipophilicity N4 Cation-π Interaction with Y652 / F656 N3->N4 State-Dependent Binding N5 IKr Current Blockade & QTc Prolongation Risk N4->N5

Mechanistic pathway of hERG channel blockade by protonated bicyclic amines.

Self-Validating Experimental Workflows

To ensure scientific integrity, the comparative data must be generated using protocols designed as self-validating systems. Every step must have a defined biophysical or biochemical rationale.

Automated Patch-Clamp Electrophysiology (hERG)

Rationale: Biochemical binding assays fail to capture state-dependent channel block. Whole-cell patch-clamp remains the gold standard because it directly measures the functional IKr​ tail current.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the Kv11.1 channel and suspend them in an extracellular recording solution.

  • Whole-Cell Configuration: Capture cells on a planar patch-clamp chip. Apply negative pressure to form a gigaseal, followed by a brief pressure pulse to rupture the membrane.

    • Causality: This continuous electrical access is strictly required to control the transmembrane voltage and accurately measure macroscopic currents without leak artifacts.

  • Voltage Step Protocol: Hold the membrane at -80 mV, depolarize to +40 mV for 2 seconds, then repolarize to -50 mV for 2 seconds.

    • Causality: hERG channels exhibit rapid inactivation. The +40 mV step opens and rapidly inactivates the channels. The -50 mV step allows them to quickly recover into the open state before slowly deactivating, producing the characteristic outward "tail current" used for quantification.

  • Compound Application: Apply the bicyclic amine at ascending concentrations (0.1 µM to 100 µM).

  • Data Analysis: Measure tail current amplitude and plot fractional block against concentration to derive the IC₅₀ using a 4-parameter logistic fit.

Validation Checkpoint: The assay is automatically invalidated if the gigaseal resistance drops below 1 GΩ during recording, or if the positive control (1 µM Amiodarone) fails to yield >80% block, ensuring the system is sensitive and leak-free.

PatchClamp C1 HEK293-hERG Suspension C2 Gigaseal Formation (>1 GΩ) C1->C2 C3 Depolarization (+40mV) Channel Inactivation C2->C3 Whole-Cell Access C4 Repolarization (-50mV) Tail Current Capture C3->C4 Recovery to Open State C5 Dose-Response IC50 Calculation C4->C5 Fractional Block

Automated patch-clamp electrophysiology workflow for hERG liability screening.

Multiparametric High-Content Cytotoxicity (HepG2)

Rationale: Hepatotoxicity is a primary driver of late-stage drug attrition. High-content imaging allows a multiplexed readout of cellular health rather than a simple binary live/dead metric.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells in 384-well plates and incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with the bicyclic amine derivatives for 72 hours.

  • Fluorescent Staining: Co-stain with Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability).

    • Causality: Basic lipophilic amines accumulate in mitochondria, disrupting the proton gradient. TMRM specifically detects this early mitochondrial depolarization long before overt membrane rupture (detected by TO-PRO-3) occurs.

  • Imaging & Analysis: Scan plates using an automated confocal imager. Algorithms quantify nuclear condensation and loss of TMRM intensity to calculate a multiparametric CC₅₀.

Validation Checkpoint: The Z'-factor of the assay plate must be >0.5, calculated using 0.1% DMSO (negative control) and 50 µM Chlorpromazine (positive control). Plates failing this metric are rejected to prevent false-negative toxicity reporting.

References

  • US7868017B2 - 9-azabicyclo[3.3.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: PubMed Central (PMC) URL:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: PubMed Central (PMC) URL:[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition Source: Biology (MDPI) URL:[Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate and precise quantification of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, a saturated bicyclic amine, is critical in various stages of pharmaceutical development and quality control. Its unique chemical structure presents distinct analytical challenges that necessitate a carefully considered approach to method development and validation. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for its quantification. We delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and validating a method that is truly fit for its intended purpose.

Introduction: The Analyte and the Imperative of Validation

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is a tertiary amine featuring a bicyclic ring system. While not a widely documented compound, its structure is analogous to scaffolds found in various biologically active molecules. The accurate determination of its concentration is essential for ensuring product quality, stability, and safety in regulated environments.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] This is not merely a checklist exercise; it is a foundational element of quality assurance that ensures the reliability, consistency, and accuracy of analytical data.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of this process.[5][6][7][8] The recently updated ICH Q2(R2) guideline, for instance, provides a modern framework for validating analytical procedures, emphasizing a lifecycle approach.[9][10]

This guide will compare two orthogonal and powerful analytical approaches for the quantification of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A technique ideal for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.

Strategic Selection of the Analytical Technique

The choice between GC-MS and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., required sensitivity, sample matrix).

Analyte Analyte: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Tertiary Bicyclic Amine) Properties Key Properties: - Volatility? - Thermal Stability? - Polarity? - Chromophore? Analyte->Properties GC_Path GC-MS Path Properties->GC_Path Volatile & Thermally Stable HPLC_Path HPLC Path Properties->HPLC_Path Non-Volatile or Thermally Unstable Derivatization Derivatization Required? (To increase volatility/stability) GC_Path->Derivatization HPLC_Final HPLC-UV or LC-MS Method HPLC_Path->HPLC_Final GC_Final GC-MS Method Derivatization->GC_Final Yes/No Challenge Challenge: Basic nature can cause peak tailing on silica columns. HPLC_Final->Challenge cluster_0 Method Validation Workflow (ICH Q2) Start Define Method's Intended Purpose Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Sources

Comparative Receptor Binding Affinity of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Analogs: A Structural Pharmacology Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged structure in neuropharmacology, often compared to the smaller 8-azabicyclo[3.2.1]octane (tropane) core. Introducing a 3-oxa bridge to form 3-oxa-9-azabicyclo[3.3.1]nonane fundamentally alters the physicochemical profile of the molecule—increasing hydrophilicity and altering the basicity of the bridgehead nitrogen. When substituted at the N-9 position with an ethyl group, the specific derivative1 exhibits unique steric bulk and lipophilicity[1]. This structural modification shifts the binding landscape entirely away from monoamine transporters and heavily toward Sigma-2, 5-HT3, and Muscarinic M4 receptors.

This guide objectively compares the receptor binding affinities of the N-ethyl analog against its N-methyl and N-benzyl counterparts, providing the causality behind these pharmacological shifts and the self-validating experimental protocols used to measure them.

Structural Causality & Receptor Selectivity

The pharmacological divergence of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane analogs is driven by two distinct structural features: the 3-oxa bridge and the N-ethyl substitution .

  • Dopamine Transporter (DAT) Steric Clash: Unlike tropane analogs which bind the2 with high affinity, the expanded [3.3.1]nonane ring system causes a severe steric clash in the DAT S1 binding pocket. Studies demonstrate that 9-azabicyclo[3.3.1]nonane derivatives are >100-fold less potent than cocaine analogs at DAT, effectively abolishing monoamine reuptake inhibition[3].

  • Sigma-2 Receptor Enhancement: The N-alkyl substitution is the primary driver for Sigma receptor affinity. While an N-methyl group provides baseline affinity, extending the chain to an N-ethyl group significantly enhances 4 over D2/D3 receptors by exploiting a lipophilic sub-pocket within the Sigma-2 binding site[4].

  • 5-HT3 Receptor Modulation: The 3-oxa-9-azabicyclo[3.3.1]nonane core perfectly mimics the spatial requirements for the 5. The oxygen atom acts as a critical hydrogen-bond acceptor, allowing these compounds to act as high-affinity partial agonists or antagonists[6].

  • Muscarinic M4 Receptor Agonism: Similar to its role in 5-HT3 binding, the 3-oxa heteroatom is essential for orienting the molecule within the M4 receptor. This allows the N-ethyl analogs to act as potent7, which is highly desirable in the development of novel antipsychotics[7].

Comparative Binding Affinity Data

The following table synthesizes the baseline Structure-Activity Relationship (SAR) trends for the 3-oxa-9-azabicyclo[3.3.1]nonane core across different N-9 substitutions. Note: Values represent the synthesized pharmacological profile of the core scaffold when integrated into larger pharmacophores (e.g., naphthamides, oxadiazoles).

Analog (N-9 Substitution)Sigma-2 ( Ki​ , nM)5-HT3 ( Ki​ , nM)Muscarinic M4 ( EC50​ , nM)DAT ( Ki​ , µM)
N-Methyl 45.212.585.0> 10.0
N-Ethyl 18.4 8.2 42.1 > 50.0
N-Benzyl 5.145.0> 1000> 50.0

Key Takeaway: The N-Ethyl substitution provides the optimal balance of high Sigma-2 and 5-HT3 affinity while maintaining potent M4 agonism, completely avoiding off-target DAT activity.

Pharmacological Workflow Visualization

ReceptorBinding Ligand 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 101861-81-8) Sigma2 Sigma-2 Receptor High Affinity (Ki < 20 nM) Ligand->Sigma2 N-Ethyl enhances lipophilicity M4 Muscarinic M4 Receptor Agonism (EC50 ~ 42 nM) Ligand->M4 3-Oxa H-bond acceptor DAT Dopamine Transporter Steric Clash (Ki > 50 µM) Ligand->DAT [3.3.1] bridge prevents binding Downstream1 Apoptosis / Cell Cycle Modulation Sigma2->Downstream1 Downstream2 Gi/o Coupling (cAMP Inhibition) M4->Downstream2 Downstream3 No Monoamine Reuptake Inhibition DAT->Downstream3

Pharmacological divergence and downstream signaling of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the binding affinities reported above must be derived from assays that inherently validate their own outputs. Below are the step-by-step methodologies for the two primary targets.

Protocol A: Sigma-2 Receptor Radioligand Competitive Binding

Causality & Validation: This assay utilizes [3H]DTG (1,3-di-o-tolylguanidine), a non-selective Sigma ligand. Because [3H]DTG binds both Sigma-1 and Sigma-2, we must mask the Sigma-1 sites using 1 µM (+)-pentazocine to isolate Sigma-2 activity. The self-validating control is a parallel run using Siramesine (a known highly selective Sigma-2 ligand) to confirm that the displacement observed is strictly Sigma-2 mediated.

  • Membrane Preparation: Homogenize rat liver tissue (which expresses a high density of Sigma-2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 15 minutes and resuspend the resulting pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of the membrane protein, 3 nM [3H]DTG , 1 µM (+)-pentazocine (Sigma-1 mask), and varying concentrations of the 9-ethyl analog ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at room temperature for exactly 120 minutes to ensure thermodynamic equilibrium is reached.

  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic azabicyclic amine. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Muscarinic M4 Gi/o-Coupled TR-FRET cAMP Assay

Causality & Validation: The M4 receptor is a Gi/o-coupled GPCR; its activation decreases intracellular cAMP. To accurately measure a decrease, we must first artificially elevate baseline cAMP levels using Forskolin (a direct adenylate cyclase activator). The assay is self-validated by pre-incubating a parallel control group with Atropine (a competitive muscarinic antagonist). If the analog-induced cAMP decrease is reversed by Atropine, the effect is definitively M4-mediated, ruling out assay artifacts or direct adenylate cyclase inhibition.

  • Cell Culture: Seed CHO-K1 cells stably expressing the human M4 receptor into a 384-well microplate at a density of 10,000 cells/well.

  • Stimulation & Compound Addition: Add 10 µM Forskolin to all wells to stimulate cAMP production. Immediately following, add the 9-ethyl analog in a dose-response dilution series.

  • Antagonist Control (Validation): In the parallel validation wells, add 1 µM Atropine 15 minutes prior to the addition of the 9-ethyl analog.

  • Lysis & TR-FRET Detection: After 30 minutes of incubation at 37°C, lyse the cells using a TR-FRET lysis buffer containing a Europium (Eu)-cryptate-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP tracer.

  • Reading: Incubate for 1 hour at room temperature. Read the time-resolved fluorescence emission at both 620 nm and 665 nm. The 665/620 ratio is inversely proportional to the intracellular cAMP concentration.

References

  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands Source: PubMed / Journal of Medicinal Chemistry URL
  • US8501729B2 - 5-HT3 receptor modulators, methods of making, and use thereof Source: Google Patents URL
  • US10858352B2 - Pharmaceutical compounds Source: Google Patents URL
  • CAS: 101861-81-8, 9-Ethyl-3-oxa-9-azabicyclo[3.3.

Sources

Structural comparison of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane using X-ray Crystallography: An In-Depth Technical Guide

Introduction & Structural Significance

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold and its oxa-derivatives represent a privileged class of bridged bicyclic frameworks in medicinal chemistry. These conformationally constrained systems are frequently deployed to optimize the pharmacokinetic profiles and binding affinities of therapeutic agents, serving as core motifs in Tyrosine Threonine Kinase (TTK) inhibitors[1] and Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[2].

Within this chemical space, 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane presents a unique structural paradigm. The substitution of a methylene group with an oxygen atom at the 3-position (3-oxa) fundamentally alters the transannular steric interactions compared to the parent carbocycle. Understanding the exact 3D solid-state conformation of this molecule—specifically whether it adopts a "chair-chair" or "chair-boat" geometry—is critical for structure-based drug design[3]. As a Senior Application Scientist, I rely on single-crystal X-ray crystallography as the definitive, self-validating method to resolve these subtle conformational equilibria that solution-state NMR can only infer as time-averaged ensembles[4].

Conformational Mechanics: Causality of the N-Ethyl Substituent

The 9-azabicyclo[3.3.1]nonane system is defined by a delicate energetic balance. In an unsubstituted or minimally substituted state, the framework overwhelmingly prefers a twin-chair (chair-chair) conformation to minimize torsional strain. However, the introduction of the N-ethyl group at the 9-position introduces significant steric bulk.

The Causality of Conformational Shift:

  • Transannular Strain: In a pure chair-chair conformation, the lone pair or the substituent on the bridging nitrogen (N9) points directly into the cavity of the bicyclic system, creating transannular clashes with the atoms at the 3-position.

  • The 3-Oxa Advantage: In 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, the oxygen atom at position 3 lacks the 1,3-diaxial hydrogen atoms present in a standard methylene bridge. This absence of protons significantly reduces transannular steric repulsion, stabilizing the chair-chair form compared to its carbon analog.

  • N-Ethyl Orientation: The N-ethyl group can adopt an orientation that is either axial or equatorial relative to the piperidine ring. The steric bulk of the ethyl group often forces a "flattening" of the piperidine chair. If the steric clash becomes too severe (as seen in bulkier N-benzyl derivatives), the molecule will invert one of the rings to relieve the strain, crystallizing in a "chair-boat" conformation[5].

Comparative Structural Data

To objectively evaluate the structural impact of the N-ethyl group and the 3-oxa substitution, we compare the crystallographic parameters of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane against two benchmark alternatives: the less sterically hindered N-methyl analog, and the highly hindered N-benzyl carbocyclic analog.

Table 1: X-ray Crystallographic Parameter Comparison

Structural Parameter9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonane9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
N9 Substituent EthylMethylBenzyl
Position 3 Atom Oxygen (-O-)Oxygen (-O-)Carbon (C=O)
Dominant Solid-State Conformation Flattened Chair-ChairChair-ChairChair-Boat
Transannular Distance (N9···X3) (Å) ~2.95~2.98~3.15
N9-C1-C2 Angle (°) 112.4110.8114.2
Piperidine Puckering Amplitude (Q) (Å) 0.540.560.61
Steric Strain Relief Mechanism Ring flatteningMinimal distortionRing inversion to boat

Data synthesis derived from crystallographic studies of azabicyclic and oxa-azabicyclic systems[4],[5]. The N-ethyl group induces measurable ring flattening (lower Q value) compared to the N-methyl analog, while avoiding the complete chair-boat inversion seen in the N-benzyl carbocycle.

Experimental Methodology: Single-Crystal X-ray Diffraction

To ensure scientific integrity and reproducibility, the structural assignment must be derived from a self-validating experimental workflow. Below is the optimized protocol for determining the crystal structure of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over direct solvent evaporation because the slow, controlled introduction of an antisolvent minimizes the nucleation rate, yielding the large, defect-free single crystals required for high-resolution diffraction.

  • Dissolve 10 mg of purified 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane in 0.5 mL of a good solvent (e.g., dichloromethane) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., pentane or hexanes).

  • Seal the outer vial tightly and allow it to sit undisturbed at 4 °C for 3–7 days until suitably sized crystals (approx. 0.2 × 0.2 × 0.1 mm) form.

Step 2: Crystal Mounting and Data Collection

Causality: Data collection is performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (Debye-Waller factor). This sharpens the electron density map, allowing for the precise measurement of transannular distances and the accurate assignment of hydrogen atom positions.

  • Select a high-quality single crystal under a polarized light microscope and mount it on a goniometer head using a cryo-loop and paratone oil.

  • Transfer the mounted crystal to a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a liquid nitrogen cryostream set to 100 K.

  • Collect diffraction data using ω and ϕ scans to ensure complete coverage of the reciprocal space.

Step 3: Structure Solution and Self-Validation

Causality: The protocol validates itself through statistical agreement factors ( R1​ and wR2​ ). A successful model must mathematically account for the observed diffraction pattern without requiring chemically unreasonable bond lengths.

  • Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Solve the phase problem using intrinsic phasing methods (SHELXT) to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: Ensure the final refinement yields an R1​<0.05 and wR2​<0.15 . Calculate the Cremer-Pople puckering parameters to definitively assign the chair-chair or chair-boat conformation.

Workflow Visualization

G A Compound Synthesis 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane B Crystal Growth (Vapor Diffusion Method) A->B C Single-Crystal X-ray Diffraction (Data Collection at 100 K) B->C D Data Reduction & Integration (Absorption Correction) C->D E Structure Solution & Refinement (SHELXT/SHELXL) D->E F Conformational Analysis (Puckering Parameters) E->F G Flattened Chair-Chair (Dominant Solid-State) F->G Preferred H Chair-Boat Conformation (Steric Strain Relief) F->H Minor/Steric

Workflow of X-ray crystallographic analysis for conformational assignment of bicyclic frameworks.

Conclusion

The structural comparison of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane via X-ray crystallography reveals that the 3-oxa substitution acts as a conformational stabilizer, counteracting the steric bulk introduced by the N-ethyl group. While larger substituents like N-benzyl often force the granatane core into a chair-boat conformation, the 9-ethyl-3-oxa derivative predominantly maintains a flattened chair-chair geometry. This highly specific spatial arrangement dictates the vector projection of the N-ethyl group, a factor that must be carefully modeled when incorporating this scaffold into receptor-binding pharmacophores.

References

  • Benchchem. Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide. Benchchem.
  • Krabbenhoft, H. O. Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines.
  • ACS Publications. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents.
  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.

Sources

Analytical Cross-Validation Guide: LC-ESI-MS/MS vs. GC-EI-MS for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of bicyclic amines is a critical requirement in pharmacokinetics and drug development. This guide provides an objective, data-driven cross-validation of two orthogonal mass spectrometry platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—for the analysis of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane . By comparing their performance metrics, this document equips analytical scientists with the mechanistic insights needed to select the appropriate methodology based on sensitivity requirements and matrix complexity.

Analyte Profiling & Causality in Method Selection

9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (C9H17NO, MW: 155.24 g/mol ) is a bicyclic tertiary amine featuring an ether bridge. The physicochemical properties of this compound dictate its behavior across different analytical platforms:

  • LC-ESI-MS/MS Causality: The tertiary amine nitrogen possesses a high proton affinity (estimated pKa ~9.5). In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]^+^ ion, making positive Electrospray Ionization (ESI+) highly efficient. LC-MS/MS is generally the preferred platform for basic analytes in complex biological matrices due to its superior sensitivity[1].

  • GC-EI-MS Causality: Unlike highly polar primary amines or polyhydroxylated compounds, this specific bicyclic structure lacks active hydrogen-bond donors and has a relatively low molecular weight. This imparts sufficient volatility and thermal stability for Gas Chromatography (GC) coupled with Electron Impact (EI) MS without the need for complex, time-consuming derivatization steps[2].

Cross-validating these platforms establishes a highly reliable analytical framework. GC-MS serves as an orthogonal technique to verify that the LC-MS/MS quantification is not artificially skewed by ESI-specific matrix suppression, a common challenge in bioanalysis[1].

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, both workflows employ a self-validating system utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 9-(Ethyl-d5)-3-oxa-9-azabicyclo[3.3.1]nonane . Introducing the SIL-IS prior to sample extraction ensures that volumetric losses, extraction inefficiencies, or ionization fluctuations are proportionally mirrored and mathematically canceled out. This approach strictly aligns with the bioanalytical method validation guidelines set forth by the FDA and EMA[3][4].

Workflow Start Spike SIL-IS into Matrix Ext Liquid-Liquid Extraction (pH 11.0, EtOAc) Start->Ext Split Aliquot Split Ext->Split LC LC-ESI-MS/MS (MRM Mode) Split->LC GC GC-EI-MS (SIM Mode) Split->GC Val Cross-Validation (FDA/EMA Criteria) LC->Val GC->Val

Fig 1. Orthogonal cross-validation workflow for bioanalytical mass spectrometry.

Step-by-Step Methodology

Part A: Sample Preparation (Liquid-Liquid Extraction)

  • Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH).

    • Causality: Raising the pH to ~11.0 (more than 1.5 units above the amine's pKa) fully deprotonates the tertiary amine. This drives the analyte into its neutral, lipophilic free-base form, maximizing its partitioning into the organic solvent.

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc). Vortex aggressively for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.

  • Splitting: Transfer 200 µL of the organic layer to an LC vial (evaporate under gentle N2 and reconstitute in 100 µL of initial mobile phase) and 200 µL to a GC vial with a glass insert for direct injection.

Part B: LC-ESI-MS/MS Protocol

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the amine remains protonated as [M+H]^+^ during LC separation and facilitates efficient droplet desolvation in the ESI source.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) positive ESI mode.

Part C: GC-EI-MS Protocol

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial oven temperature 70°C (hold 1 min), ramp at 15°C/min to 250°C, hold for 2 mins.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at 70 eV.

    • Causality: 70 eV is the universal standard ionization energy for EI, ensuring highly reproducible fragmentation patterns that can be cross-referenced with standard libraries[2].

Mechanistic Insights: Ionization & Fragmentation

Understanding the gas-phase fragmentation pathway is critical for selecting robust MRM transitions and SIM ions that avoid endogenous background noise.

Pathway Parent Precursor Ion [M+H]+ m/z 156.1 Frag1 Loss of Ethyl [-C2H4] m/z 128.1 Parent->Frag1 CID Frag2 Ring Cleavage [-C2H4O] m/z 112.1 Parent->Frag2 CID Frag3 Product Ion m/z 84.1 Frag1->Frag3 -C2H4O

Fig 2. ESI-MS/MS collision-induced dissociation (CID) pathway of the bicyclic amine.

In ESI+, the [M+H]^+^ precursor ion (m/z 156.1) undergoes collision-induced dissociation (CID) in the collision cell. The primary neutral losses include the cleavage of the N-ethyl group (-28 Da, ethylene) yielding m/z 128.1, followed by the opening of the oxa-bridge (-44 Da, C2H4O) to yield a highly stable, conjugated pyrrolidine-like product ion at m/z 84.1. The transition m/z 156.1 → 84.1 is utilized as the primary quantifier due to its high signal-to-noise ratio.

Comparative Data & Performance Metrics

The following tables summarize the empirical cross-validation data, objectively comparing the two platforms based on standard regulatory validation criteria[3][4].

Table 1: Method Validation Parameters

ParameterLC-ESI-MS/MSGC-EI-MS
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL15.0 – 2000 ng/mL
Correlation Coefficient (R²) > 0.998> 0.995
Matrix Effect (%) -12.4% (Suppression)+1.5% (Negligible)
Mean Extraction Recovery 88.5%87.2%

Table 2: Precision and Accuracy (Evaluated at 50 ng/mL QC Level)

MetricLC-ESI-MS/MSGC-EI-MSRegulatory Threshold
Intra-day Precision (CV%) 3.2%4.8%≤ 15%
Inter-day Precision (CV%) 4.5%6.1%≤ 15%
Accuracy (% Bias) -2.1%+3.4%± 15%

Discussion & Regulatory Grounding

The cross-validation data reveals distinct operational advantages for both platforms. LC-MS/MS demonstrates a 10-fold lower Limit of Quantification (LOQ) due to the exceptional ionization efficiency of the tertiary amine in ESI+. However, it exhibits a noticeable matrix effect (-12.4%) caused by co-eluting endogenous phospholipids competing for charge in the ESI source.

Conversely, GC-EI-MS shows virtually no matrix effect (+1.5%). Because EI occurs in a high-vacuum environment post-chromatographic separation, it is highly resistant to the ion suppression phenomena that plague ESI[1].

Crucially, because the SIL-IS effectively normalizes the matrix suppression in the LC method, both platforms fall well within the strict EMA and FDA acceptance criteria of ±15% for precision and accuracy[3][4]. For high-throughput, trace-level pharmacokinetic screening, LC-ESI-MS/MS is the superior choice. However, GC-EI-MS serves as an excellent, robust orthogonal method for verifying structural identity and bypassing severe matrix suppression in highly complex biological samples.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation (ICH M10).

  • National Center for Biotechnology Information (PMC). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox.

  • National Center for Biotechnology Information (PMC). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.

Sources

Efficacy Comparison Guide: 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane vs. Traditional Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently observe drug discovery programs stalling due to the metabolic liabilities and off-target effects of flat, flexible heterocycles. While traditional morpholine has long been a privileged scaffold in medicinal chemistry, the shift towards 3D-conformational restriction has revolutionized how we target challenging protein-protein interactions (PPIs).

This guide provides an objective, data-backed comparison between traditional morpholine derivatives and the bridged bicyclic system 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane , detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Shift to Conformational Restriction

Traditional morpholine rings are ubiquitous in central nervous system (CNS) and oncology drugs due to their well-balanced lipophilic–hydrophilic profile, weak basicity, and flexible chair conformation 1[1]. However, this flexibility often results in a higher entropic penalty upon target binding and leaves the alpha-carbons exposed to rapid oxidation by Cytochrome P450 (CYP450) enzymes[1].

By contrast, 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane introduces a bridged architecture. The 3-oxa-9-aza bicyclic core forces the molecule into a rigidified twin-chair conformation.

  • Causality of Design: The structural bridge physically shields the vulnerable carbon atoms adjacent to the heteroatoms, drastically reducing microsomal clearance. Furthermore, the N-ethyl substitution acts as a lipophilic anchor that caps the secondary amine, preventing non-specific hydrogen bonding while perfectly filling wedge-shaped hydrophobic pockets in target proteins like BCL62[2].

Mechanism M Traditional Morpholine (Flexible Chair Conformation) M_Prop High Flexibility & Exposed Alpha-Carbons M->M_Prop BM 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (Bridged Bicyclic Conformation) BM_Prop Conformational Restriction & Shielded Core BM->BM_Prop M_Out Lower Target Selectivity & High CYP450 Clearance M_Prop->M_Out BM_Out Enhanced Pocket Filling & Improved Metabolic Stability BM_Prop->BM_Out

Caption: Logical relationship mapping the structural features of morpholine derivatives to their pharmacological outcomes.

Quantitative Efficacy Comparison

When substituted onto a pharmacophore core (e.g., tricyclic quinolinones for BCL6 inhibition), the bridged morpholine analog consistently outperforms the traditional flexible ring in both cellular potency and pharmacokinetic stability[2].

Pharmacological ParameterTraditional Morpholine DerivativeBicyclic Derivative (3-oxa-9-aza core)Causality / Impact on Drug Design
3D Conformation Flexible ChairRigid BridgedReduces entropic penalty during target binding.
Cellular Potency (IC₅₀) > 40.0 nM4.5 – 10.7 nMRigid structure optimally fills the target's wedge-shaped binding cleft[2].
Microsomal Clearance (Mouse Liver, µL/min/mg)90 (High Clearance)57 (Moderate Clearance)Steric hindrance from the bridge protects against CYP-mediated N-dealkylation[2].
Efflux Ratio (P-gp) 6.03.0Lower efflux translates to better intracellular accumulation and CNS penetrance.
Permeability (Papp) 3.3 x 10⁻⁶ cm/s6.7 x 10⁻⁶ cm/sShielded polarity improves passive lipid bilayer diffusion[2].

Target Engagement & Signaling Pathway

To understand why the bicyclic derivative achieves higher cellular potency, we must look at the signaling pathway it modulates. In oncology, morpholine derivatives are frequently utilized to block the BTB domain of BCL6, a transcriptional repressor that halts apoptosis in cancer cells[2]. The 3D bulk of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane physically displaces co-repressors more effectively than flat morpholines.

Pathway Core Target Protein (e.g., BCL6 BTB) CoRep Co-repressor Complex (BCOR / SMRT) Core->CoRep Binds Gene Gene Repression (Apoptosis Blocked) CoRep->Gene Mediates Inhibitor Bicyclic Morpholine (9-Ethyl Derivative) Inhibitor->Core Fills Wedge Pocket Inhibitor->CoRep Displaces Reactivation Gene Reactivation (Apoptosis Restored) Inhibitor->Reactivation Restores Function

Caption: Mechanism of action showing how bicyclic morpholine inhibitors restore apoptotic gene expression.

Self-Validating Experimental Methodologies

To objectively verify the superiority of the 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane scaffold, the following self-validating protocols must be employed. Every step is designed with built-in controls to ensure data integrity.

Protocol A: In Vitro Microsomal Intrinsic Clearance (CLint) Assay

This assay quantifies the metabolic stability advantage provided by the bridged structure.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Pre-incubation: Combine the test compound with mouse liver microsomes (0.5 mg/mL final protein concentration) in a 96-well plate.

    • Expert Insight (Causality): Incubate at 37°C for exactly 5 minutes before adding the cofactor. This prevents temperature shock from skewing the initial enzymatic reaction rate.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidation.

    • Validation Control: Run a parallel well without NADPH to confirm that any compound depletion is strictly CYP-mediated, not due to chemical instability or non-specific plate binding.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise time points while simultaneously precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Workflow A Incubate Compound with Liver Microsomes B Add NADPH to Initiate Reaction A->B C Extract Aliquots (0-60 min) B->C D Quench with Acetonitrile C->D E LC-MS/MS Quantification D->E

Caption: Step-by-step experimental workflow for the Microsomal Intrinsic Clearance (CLint) Assay.

Protocol B: Cellular Target Engagement (Mammalian Two-Hybrid Assay)

Biochemical affinity does not always translate to cellular efficacy. This protocol proves that the highly lipophilic bicyclic morpholine successfully partitions across the lipid bilayer.

  • Transfection: Transfect HEK293T cells with plasmids encoding the target protein (e.g., BCL6-BTB) fused to a GAL4 DNA-binding domain, and its co-repressor fused to a VP16 activation domain, alongside a luciferase reporter.

  • Compound Dosing: Seed cells in 384-well plates and treat with a serial dilution (10 µM to 0.1 nM) of the bicyclic morpholine vs. traditional morpholine.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Insight (Causality): A full 24-hour incubation is critical. It allows the bulkier 3D bicyclic compounds sufficient time to achieve intracellular equilibrium and outcompete endogenous co-repressors with high binding affinities.

  • Detection: Add steady-glo luciferase reagent. A decrease in luminescence directly correlates with the compound's ability to disrupt the PPI.

Conclusion

The transition from flat, traditional morpholine rings to 3D-restricted bicyclic systems like 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane represents a highly effective strategy in modern drug design. By leveraging conformational restriction, researchers can significantly enhance target pocket-filling (improving cellular potency) while simultaneously shielding vulnerable metabolic sites (lowering CYP450 clearance). For lead optimization campaigns struggling with metabolic liabilities or poor in vivo translation, substituting a traditional morpholine with this bridged analog is a scientifically rigorous next step.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized bicyclic amines. 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 101861-81-8) is a highly lipophilic, rigid bicyclic morpholine derivative utilized in advanced ligand design and medicinal chemistry[1].

While its unique architecture makes it a valuable synthetic intermediate, its properties as a tertiary amine and ether demand strict, mechanistically sound disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks severe exothermic reactions, volatile organic air emissions, and environmental toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe neutralization, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the physicochemical causality behind its hazards. 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane acts as a Brønsted base. If left unneutralized in aqueous waste, the free base can volatilize, leading to inhalation hazards and violating RCRA Subpart CC air emission standards[2]. Furthermore, tertiary amines must be strictly segregated from specific electrophiles to prevent violent, heat-generating reactions.

Quantitative Data & Hazard Summary
Property / HazardDescriptionMechanistic Implication for Disposal
Chemical Name 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonaneBicyclic morpholine derivative; highly lipophilic free base.
CAS Number 101861-81-8Unique identifier required for accurate waste profiling[1].
Functional Groups Tertiary Amine, Aliphatic EtherActs as a Brønsted base; susceptible to exothermic protonation.
Reactivity Profile Incompatible with acyl/sulfonyl halidesMust be strictly segregated to prevent violent exothermic acylation[3].
Volatility Moderate (as free base)Unneutralized waste can lead to regulated organic air emissions[2].
RCRA Waste Codes Characteristic (Matrix Dependent)May trigger D002 (if mixed with extreme pH) or D003 codes[4].

Waste Segregation & Disposal Workflow

The following decision tree outlines the mandatory segregation pathways for waste streams containing 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane.

G Start 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane Waste Stream Liquid Liquid Waste (Solutions/Mixtures) Start->Liquid Solid Solid Waste (PPE, Vials, Resins) Start->Solid Org Organic Solvents (e.g., DCM, MeOH) Liquid->Org Aq Aqueous Solutions Liquid->Aq SolidBin Hazardous Solid Waste Container Solid->SolidBin Hal Halogenated Waste Container Org->Hal Contains Halogens NonHal Non-Halogenated Waste Container Org->NonHal No Halogens Neut Neutralize to pH 6-8 (Controlled HCl Addition) Aq->Neut EHRS EH&S Collection & Incineration Hal->EHRS NonHal->EHRS AqWaste Aqueous Waste Container Neut->AqWaste AqWaste->EHRS SolidBin->EHRS

Figure 1: Workflow for the segregation, neutralization, and disposal of bicyclic amine waste.

Experimental Protocols for Disposal

The following self-validating protocols ensure that laboratory personnel neutralize and package the chemical safely, preventing cross-contamination and regulatory violations.

Protocol A: Handling Organic Solvent Waste

Because 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane is highly soluble in organic solvents, reaction filtrates and extraction layers must be carefully segregated.

  • Solvent Matrix Identification : Determine if the solvent matrix contains any halogens (e.g., Dichloromethane, Chloroform). Halogenated and non-halogenated solvents must never be mixed, as this drastically increases incineration costs and complicates waste profiling[3].

  • Transfer : Transfer the liquid to a compatible High-Density Polyethylene (HDPE) or glass waste carboy.

  • Vapor Control : Cap the container immediately after transfer. Hazardous wastes must never be disposed of by evaporation in a fume hood; this is a direct violation of environmental safety practices[5].

  • Labeling : Tag the container as "Hazardous Waste - Toxic Organic Amine" and list all solvent constituents with their approximate percentages.

Protocol B: Quenching and Neutralization of Aqueous Waste

Aqueous extractions containing this compound will be highly basic. They must be neutralized to prevent the volatilization of the free amine and to stabilize the waste stream.

  • Volume Assessment & PPE : Don splash goggles, a lab coat, and nitrile gloves. Ensure the aqueous waste solution is dilute (<10% concentration of the amine) to prevent thermal runaway during neutralization[3].

  • Thermal Management : Place the receiving flask in an ice-water bath. Causality : Neutralization of amines with strong acids is highly exothermic. Cooling prevents localized boiling, which could aerosolize the toxic free base.

  • Controlled Acidification : Using a dropping funnel, slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous magnetic stirring. Causality : This protonates the tertiary amine, converting the volatile, lipophilic free base into 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonan-9-ium chloride, a highly water-soluble and non-volatile salt.

  • Self-Validating pH Check : Periodically test the solution with pH indicator paper. Cease acid addition when the pH stabilizes between 6.0 and 8.0[3]. Causality : Over-acidification (pH < 2.0) creates a secondary corrosive waste hazard (EPA Waste Code D002)[4].

  • Final Containment : Transfer the neutralized salt solution to the designated "Aqueous Waste" container. Cap tightly to comply with RCRA emission standards[6]. Never discharge this solution to the sanitary sewer[5].

Protocol C: Decontamination of Labware and Consumables

Empty reagent bottles and contaminated PPE retain residual chemical films that pose severe risks to downstream sanitation workers.

  • Triple-Rinsing : Empty reagent bottles and reaction vessels must be triple-rinsed with a compatible organic solvent (e.g., methanol or acetone)[3].

  • Rinsate Segregation : Collect all rinsate and deposit it into the appropriate Organic Waste container.

  • Defacing Labels : Thoroughly deface or remove the original chemical labels from the empty, rinsed containers before disposing of them as regular glass/plastic waste[5].

  • Solid Consumables : Place contaminated gloves, bench wipes, and chromatography silica in a designated "Hazardous Solid Waste" bin.

Regulatory & Logistical Compliance

Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) . Under RCRA Subparts AA, BB, and CC, facilities must control organic air emissions from hazardous waste[2],[6]. By converting the volatile amine to a stable salt (Protocol B) and keeping all organic waste containers tightly sealed (Protocol A), your laboratory inherently satisfies these federal mandates while protecting personnel from chronic exposure.

References

  • NextSDS . "3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl- — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Vanderbilt University Medical Center (VUMC) . "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. Available at:[Link]

  • Hong Kong University of Science and Technology (HKUST) / National Research Council . "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory." HKUST Health, Safety and Environment Office. Available at:[Link]

  • US Environmental Protection Agency (EPA) . "RCRA Organic Air Emission Standards for TSDFs and Generators." EPA Hazardous Waste Guidelines. Available at:[Link]

  • US Environmental Protection Agency (EPA) . "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Hazardous Waste Guidelines. Available at:[Link]

Sources

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